MK-2894 sodium salt
Descripción
Propiedades
IUPAC Name |
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUUNKVGDVBFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648065 | |
| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-88-9 | |
| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-2894 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2894 sodium salt is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer. This document provides a comprehensive overview of the mechanism of action of MK-2894, detailing its binding affinity, functional antagonism of the EP4 signaling pathway, and its effects in preclinical models of disease. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is predominantly coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in the pathogenesis of inflammatory diseases such as arthritis, as well as in the progression of certain cancers.[1][2][3] MK-2894 has been identified as a high-affinity, selective, and orally active full antagonist of the EP4 receptor, positioning it as a promising therapeutic candidate for these conditions.[4][5]
Molecular Mechanism of Action
The core mechanism of action of MK-2894 is its competitive antagonism of the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, PGE2.
EP4 Receptor Binding
MK-2894 exhibits high-affinity binding to the human EP4 receptor. Quantitative analysis of its binding properties has been determined through radioligand binding assays.
Table 1: Binding Affinity of MK-2894 for the Human EP4 Receptor
| Parameter | Value | Cell Line | Reference |
| Ki | 0.56 nM | HEK 293 | [4][5] |
Functional Antagonism of EP4 Signaling
MK-2894 effectively inhibits the functional response following EP4 receptor activation by PGE2. This is primarily measured by its ability to block PGE2-induced cAMP accumulation in cells engineered to express the human EP4 receptor.
Table 2: In Vitro Functional Inhibitory Activity of MK-2894
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 2.5 nM | HEK 293 | PGE2-induced cAMP accumulation | [4][5] |
| IC50 | 11 nM | HWB cells | PGE2-induced cAMP accumulation | [4] |
| IC50 | 2.9 nM | HEK 293 (in 10% human serum) | PGE2-induced cAMP accumulation | [5] |
The PGE2-EP4 Signaling Pathway and its Inhibition by MK-2894
The binding of PGE2 to the EP4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses associated with inflammation and cell proliferation.[1][4][6] MK-2894, by binding to the EP4 receptor, prevents the initial binding of PGE2, thereby blocking this entire signaling cascade.
PGE2-EP4 Signaling Pathway and MK-2894 Inhibition.
Preclinical Pharmacology
The efficacy of MK-2894 has been demonstrated in various animal models of inflammation and pain.
In Vivo Models of Inflammatory Pain
In a rat model of acute carrageenan-induced mechanical hyperalgesia, oral administration of MK-2894 resulted in a dose-dependent inhibition of the pain response.[4]
In Vivo Models of Arthritis
In a rat adjuvant-induced arthritis model, MK-2894 demonstrated potent activity in inhibiting chronic paw swelling in both the primary and secondary paws in a dose-dependent manner.[4] The effective dose for 50% inhibition (ED50) for this anti-inflammatory effect was 0.02 mg/kg/day.[4] Complete inhibition of secondary paw swelling was observed at a dose of 0.1 mg/kg/day.[4]
Table 3: In Vivo Efficacy of MK-2894 in a Rat Arthritis Model
| Model | Endpoint | ED50 | Reference |
| Adjuvant-Induced Arthritis | Inhibition of Chronic Paw Swelling | 0.02 mg/kg/day | [4] |
Experimental Protocols
Radioligand Binding Assay (Illustrative Protocol)
This protocol is a generalized representation based on standard methodologies for GPCR binding assays.
Workflow for EP4 Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes from HEK 293 cells overexpressing the human EP4 receptor are isolated.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled EP4 agonist (e.g., [3H]PGE2) and varying concentrations of MK-2894.
-
Equilibrium: The reaction is allowed to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Illustrative Protocol)
This protocol is a generalized representation based on common functional GPCR assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
MK-2894: A Technical Guide to a Potent and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2894 is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides an in-depth technical overview of MK-2894, focusing on its core function as an EP4 receptor antagonist. It details the mechanism of action, summarizes key quantitative preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 signaling axis.
Introduction to PGE2 and the EP4 Receptor
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It exerts its diverse biological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a key player in inflammatory processes, immune modulation, and pain sensitization. Upon binding of PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a variety of cellular responses that contribute to the pathophysiology of inflammatory diseases such as arthritis.
MK-2894: Mechanism of Action
MK-2894 is a high-affinity, full antagonist of the EP4 receptor.[1] Its primary mechanism of action is the competitive blockade of PGE2 binding to the EP4 receptor, thereby inhibiting the downstream signaling cascade. Specifically, MK-2894 has been shown to effectively inhibit PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.[1] This targeted antagonism of the EP4 receptor makes MK-2894 a promising therapeutic candidate for inflammatory disorders, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.
Quantitative Data Summary
The preclinical profile of MK-2894 is characterized by high potency, selectivity, and favorable pharmacokinetic properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of MK-2894
| Assay | Species | Cell Line | Parameter | Value | Reference |
| EP4 Receptor Binding | Human | HEK293 | Ki | 0.56 nM | [1] |
| EP4 Functional Antagonism | Human | HEK293 | IC50 | 2.5 nM | [1] |
| EP4 Functional Antagonism | Rat | Whole Blood | IC50 | 11 nM | [1] |
Table 2: Pharmacokinetic Profile of MK-2894
| Species | Route | Dose | Cmax | T1/2 | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vdss) | Reference |
| Mouse | IV | 5 mg/kg | - | 15 h | - | 23 mL/min/kg | 7.6 L/kg | [1] |
| Mouse | PO | 20 mg/kg | 1.4 µM | 15 h | 21% | - | - | [1] |
| Dog | IV | 1 mg/kg | - | 8.8 h | - | 23 mL/min/kg | 0.91 L/kg | [1] |
| Dog | PO | 5 mg/kg | 3.3 µM | 8.8 h | 32% | - | - | [1] |
Table 3: In Vivo Efficacy of MK-2894 in Preclinical Models
| Model | Species | Endpoint | Dosing Regimen | ED50 / Efficacy | Reference |
| Carrageenan-induced Hyperalgesia | Rat | Inhibition of pain response | 0.1 - 10 mg/kg, single oral dose | Dose-dependent inhibition | [1] |
| Adjuvant-induced Arthritis | Rat | Inhibition of chronic paw swelling | 0.1 - 10 mg/kg/day, 5 days oral | ED50 = 0.02 mg/kg/day | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of MK-2894 are provided below. These protocols are based on the information available in the primary publication by Blouin et al. (2010) and general pharmacological methods.
In Vitro Assays
4.1.1. EP4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of MK-2894 for the human EP4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [3H]PGE2.
-
Non-specific binding control: Unlabeled PGE2.
-
Test compound: MK-2894 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Scintillation cocktail.
-
Glass fiber filters.
-
-
Protocol:
-
Incubate the cell membranes (20-40 µg of protein) with [3H]PGE2 (e.g., 1-3 nM) and varying concentrations of MK-2894 in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubate the mixture for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of MK-2894 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. PGE2-Induced cAMP Accumulation Assay
-
Objective: To determine the functional antagonist potency (IC50) of MK-2894 in inhibiting PGE2-stimulated cAMP production.
-
Materials:
-
HEK293 cells expressing the human EP4 receptor or rat whole blood.
-
PGE2 (agonist).
-
Test compound: MK-2894 at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Seed the HEK293 cells in a multi-well plate and allow them to adhere overnight. For the whole blood assay, fresh blood is used.
-
Pre-incubate the cells (or blood) with varying concentrations of MK-2894 for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration of cAMP against the log concentration of MK-2894 and determine the IC50 value using non-linear regression.
-
In Vivo Models
4.2.1. Carrageenan-Induced Mechanical Hyperalgesia in Rats
-
Objective: To evaluate the analgesic effect of MK-2894 in a model of acute inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
λ-Carrageenan solution (e.g., 1-2% in sterile saline).
-
Test compound: MK-2894 formulated for oral administration.
-
Vehicle control.
-
Apparatus for measuring mechanical hyperalgesia (e.g., Randall-Selitto paw pressure test or von Frey filaments).
-
-
Protocol:
-
Acclimatize the rats to the testing environment and handling.
-
Measure the baseline paw withdrawal threshold to a mechanical stimulus.
-
Administer MK-2894 or vehicle orally at various doses (e.g., 0.1, 1, 10 mg/kg).
-
After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
At various time points post-carrageenan injection (e.g., 3 hours), measure the paw withdrawal threshold in both the ipsilateral (injected) and contralateral (non-injected) paws.
-
The analgesic effect is determined by the reversal of the carrageenan-induced reduction in paw withdrawal threshold.
-
Calculate the percentage inhibition of hyperalgesia for each dose group compared to the vehicle-treated group.
-
4.2.2. Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To assess the anti-inflammatory and anti-arthritic efficacy of MK-2894 in a model of chronic inflammation.
-
Animals: Male Lewis or Sprague-Dawley rats.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Test compound: MK-2894 formulated for daily oral administration.
-
Vehicle control.
-
Calipers or a plethysmometer to measure paw volume/thickness.
-
-
Protocol:
-
On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or into one hind paw.
-
Begin daily oral administration of MK-2894 or vehicle on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs, around day 10-12) schedule.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume or thickness of both hind paws at regular intervals throughout the study (e.g., every 2-3 days).
-
The primary endpoint is the inhibition of paw swelling in both the primary (injected) and secondary (non-injected) paws.
-
At the end of the study, other parameters such as body weight, histological analysis of the joints, and inflammatory biomarkers can be assessed.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle-treated group.
-
Visualizations
The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for evaluating an EP4 antagonist.
Caption: EP4 Receptor Signaling Pathway and the inhibitory action of MK-2894.
Caption: General workflow for the preclinical evaluation of an EP4 antagonist like MK-2894.
Conclusion
MK-2894 is a well-characterized, potent, and selective EP4 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its mechanism of action, centered on the blockade of PGE2-mediated cAMP signaling, offers a targeted approach to modulating inflammatory pathways. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of MK-2894 and other EP4 antagonists as potential therapeutics for a range of inflammatory conditions.
References
An In-Depth Technical Guide to the Chemical Properties of MK-2894 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 sodium salt is a potent and highly selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1] As a key mediator in the prostaglandin E2 (PGE2) signaling pathway, the EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and oncology.[2] Consequently, MK-2894 has emerged as a valuable tool in preclinical research and a potential therapeutic agent for a range of inflammatory disorders and other diseases.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its relevant signaling pathway.
Chemical and Physical Properties
This compound is the sodium salt of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid.[3] The compound is a white to off-white solid.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Sodium 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate | [3] |
| Molecular Formula | C₂₅H₂₁F₃NNaO₃S | [5] |
| Molecular Weight | 495.49 g/mol | [5] |
| CAS Number | 1006036-88-9 | [5] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: ≥ 50 mg/mL (105.59 mM) | [6] |
| Storage Conditions | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Spectroscopic Data
-
¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Biological Activity
MK-2894 is a potent and selective EP4 receptor antagonist. Its biological activity is typically characterized by its binding affinity (Ki) and its functional inhibition of PGE2-induced signaling (IC50).
Table 2: Biological Activity of MK-2894
| Parameter | Value | Cell Line/Assay Condition | Reference(s) |
| Ki | 0.56 nM | Human EP4 receptor | [1] |
| IC50 (cAMP inhibition) | 2.5 nM | HEK293 cells expressing human EP4 receptor | [1] |
| IC50 (cAMP inhibition) | 11 nM | Human whole blood (HWB) | [6] |
Experimental Protocols
EP4 Receptor Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of MK-2894 for the EP4 receptor. The protocol involves a competitive binding experiment using a radiolabeled ligand that binds to the EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human EP4 receptor (e.g., HEK293 cells).
-
Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: A tritiated prostaglandin, such as [³H]-PGE₂, is commonly used.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value, which is the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
cAMP Functional Assay
This assay measures the ability of MK-2894 to antagonize the function of the EP4 receptor, which is coupled to the Gs protein and stimulates the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in an appropriate medium.
-
Assay Medium: A suitable buffer, such as HBSS, is used for the assay.
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the PGE2-induced cAMP response against the concentration of MK-2894.
Signaling Pathway
The primary signaling pathway for the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs) of the G protein. Activation of the EP4 receptor by its endogenous ligand, PGE2, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. MK-2894, as an antagonist, blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.
Caption: EP4 Receptor Signaling Pathway and Inhibition by MK-2894.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an EP4 receptor antagonist like MK-2894.
Caption: Workflow for the Characterization of MK-2894.
Conclusion
This compound is a well-characterized, potent, and selective EP4 receptor antagonist with significant potential in research and drug development. This guide provides essential chemical, physical, and biological data, along with detailed experimental protocols and pathway visualizations to support its application in the laboratory. A thorough understanding of these properties is critical for the design and interpretation of studies aimed at elucidating the role of the EP4 receptor in health and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
MK-2894 Sodium Salt: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] As a second-generation EP4 antagonist, it has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models, positioning it as a potential therapeutic agent for inflammatory diseases such as arthritis.[1][2][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of MK-2894 sodium salt.
Discovery and Rationale
The discovery of MK-2894, chemically known as 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, was the result of a targeted effort to develop a potent and selective EP4 receptor antagonist with a favorable pharmacokinetic profile.[2][5] The rationale behind targeting the EP4 receptor lies in its critical role in mediating the pro-inflammatory and nociceptive effects of PGE2.[6] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes, a selective EP4 antagonist offers the potential for potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2][5]
Mechanism of Action
MK-2894 is a high-affinity, full antagonist of the EP4 receptor.[1][7] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses that contribute to inflammation and pain.[8] MK-2894 competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.[1][7]
Signaling Pathway
EP4 Receptor Signaling Pathway and Inhibition by MK-2894
Synthesis of this compound
The detailed, step-by-step experimental procedure for the synthesis of MK-2894 is described in the supplementary material of the primary discovery publication by Blouin M, et al. in the Journal of Medicinal Chemistry (2010, 53(5), 2227-38). Unfortunately, this supplementary information was not publicly accessible at the time of this writing.
However, based on the parent publication, the synthesis is a multi-step process. A scalable synthesis approach has also been developed which involves four main steps in the longest linear sequence and utilizes two consecutive iron-catalyzed Friedel-Crafts substitutions, avoiding the need for cryogenic conditions.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of MK-2894 are crucial for understanding its pharmacological profile. The following are representative protocols for key in vivo assays used to characterize its anti-inflammatory and analgesic effects.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for evaluating anti-arthritic compounds.
Workflow:
Workflow for the Adjuvant-Induced Arthritis (AIA) Model
Methodology:
-
Induction: Arthritis is induced in male Lewis or Sprague-Dawley rats by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil (Complete Freund's Adjuvant) into the tail or footpad.
-
Treatment: Oral administration of MK-2894 (at doses ranging from 0.1 to 10 mg/kg/day) or vehicle is initiated on the day of adjuvant injection and continues for a specified period (e.g., 14-21 days).
-
Assessment:
-
Paw Swelling: The volume of both the injected (primary) and contralateral (secondary) paws is measured at regular intervals using a plethysmometer. The percentage inhibition of paw edema is calculated relative to the vehicle-treated group.
-
Mechanical Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.g., using von Frey filaments) are measured to assess pain sensitivity.
-
Carrageenan-Induced Hyperalgesia in Rats
This model is used to evaluate the acute analgesic effects of compounds.
Methodology:
-
Induction: A subcutaneous injection of a 1-2% solution of carrageenan in saline is administered into the plantar surface of one hind paw of the rat.
-
Treatment: MK-2894 (at doses ranging from 0.1 to 10 mg/kg) or vehicle is administered orally prior to or shortly after the carrageenan injection.
-
Assessment: Paw withdrawal latency or threshold to a thermal or mechanical stimulus is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. An increase in the withdrawal threshold or latency indicates an analgesic effect.
Preclinical Data
The preclinical efficacy of MK-2894 has been demonstrated in multiple animal models of pain and inflammation.
Table 1: In Vitro Potency of MK-2894
| Assay | Species | Cell Line | Parameter | Value (nM) |
| EP4 Receptor Binding | Human | HEK293 | Ki | 0.56[1][7] |
| PGE2-induced cAMP Accumulation | Human | HEK293 | IC50 | 2.5[1][7] |
| PGE2-induced cAMP Accumulation | Human | Whole Blood | IC50 | 11[1] |
Table 2: In Vivo Efficacy of MK-2894 in Rat Models
| Model | Parameter | Route of Administration | ED50 (mg/kg) |
| Adjuvant-Induced Arthritis (Chronic Paw Swelling) | Inhibition of Paw Swelling | Oral (daily) | 0.02[4] |
| Carrageenan-Induced Hyperalgesia (Acute Pain) | Reversal of Mechanical Hyperalgesia | Oral (single dose) | 0.36[8] |
Table 3: Pharmacokinetic Profile of MK-2894
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (µM) | T1/2 (h) |
| Dog | 5 (PO) / 1 (IV) | Oral / Intravenous | 32 | 3.3 | 8.8[4] |
| Rat | - | - | - | - | - |
| Mouse | - | - | - | - | - |
| Data for Rat and Mouse not fully available in the reviewed sources. |
Conclusion
MK-2894 is a potent and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of inflammatory pain. Its high affinity and functional antagonism of the EP4 receptor translate to significant efficacy in rodent models of arthritis and acute inflammation. The favorable pharmacokinetic properties observed in preclinical species further support its potential as an orally administered therapeutic. While the detailed synthetic protocol from the primary literature was not accessible for this review, the reported scalable synthesis suggests a viable path for larger-scale production. Further clinical development will be necessary to establish the safety and efficacy of MK-2894 in humans.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity and Mechanism of Action of MK-2894: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of MK-2894, a potent and selective antagonist of the E prostanoid receptor 4 (EP4). The document details its binding affinity, functional potency, and the experimental methodologies used for its characterization, offering valuable insights for professionals in pharmacology and drug development.
Core Binding and Functional Activity
MK-2894 is a second-generation, orally active antagonist that demonstrates high-affinity binding to the human EP4 receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of prostaglandin E2 (PGE2) binding, which subsequently inhibits downstream signaling cascades.[4] This potent antagonism translates to significant anti-inflammatory activity in various preclinical models.[1][3]
Quantitative Binding Affinity and Functional Potency
The binding affinity (Ki) and functional inhibitory concentration (IC50) of MK-2894 have been determined through radioligand binding and functional cell-based assays. The data consistently highlight its sub-nanomolar affinity and low nanomolar functional potency.
| Parameter | Target Receptor | Value (nM) | Cell Line / System | Assay Type |
| Ki | Human EP4 | 0.56 ± 0.1 | HEK293 cell membranes | Radioligand Binding Assay |
| IC50 | Human EP4 | 2.5 ± 0.7 | HEK293 cells | PGE2-induced cAMP Accumulation |
| IC50 | Human EP4 | 2.9 | HEK293 cells (in 10% human serum) | PGE2-induced cAMP Accumulation |
| IC50 | Human EP4 | 11 | Human Whole Blood (HWB) | PGE2-induced cAMP Accumulation |
Table 1: Summary of in vitro binding and functional data for MK-2894. Data sourced from multiple studies.[1][2]
Receptor Selectivity
MK-2894 is characterized as a highly selective antagonist for the EP4 receptor.[2] Studies indicate it shows minimal to no significant antagonist activity against other homologous prostanoid receptors, including EP1, EP2, and EP3, which is a critical attribute for minimizing off-target effects.[5]
Mechanism of Action and Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein subunit.[6][7] Ligand activation by PGE2 initiates a cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] MK-2894 exerts its effect by competitively inhibiting this initial binding event.
Upon binding of its endogenous ligand PGE2, the EP4 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[4][10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[4][6] Some evidence also suggests the EP4 receptor can couple to alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[6][9][10]
MK-2894 physically blocks the binding site for PGE2 on the EP4 receptor, preventing the initiation of this signaling cascade and thereby antagonizing the physiological and pathophysiological effects of PGE2.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
MK-2894: A Technical Guide to its High-Affinity and Selective Antagonism of the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E-prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin E2 (PGE2).[1] The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2] Consequently, selective antagonists of the EP4 receptor, such as MK-2894, are valuable tools for both basic research and as potential therapeutic agents.[3] This technical guide provides a comprehensive overview of the selectivity of MK-2894 for the EP4 receptor, including quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Data Presentation: Quantitative Selectivity of MK-2894
MK-2894 demonstrates high-affinity binding to the human EP4 receptor and potent functional antagonism. Its selectivity for the EP4 receptor over other human prostanoid EP receptor subtypes is a key characteristic. The following tables summarize the quantitative data for MK-2894 and a closely related precursor compound.
| Compound | Receptor | Parameter | Value (nM) |
| MK-2894 | Human EP4 | Ki | 0.56 |
| MK-2894 | Human EP4 | IC50 | 2.5 |
Table 1: Binding Affinity and Functional Potency of MK-2894 for the Human EP4 Receptor.[1]
While direct quantitative data for MK-2894 against other EP receptors is not explicitly available in the primary literature, the selectivity profile of a key precursor compound provides strong evidence for its high selectivity.
| Compound | Receptor | Parameter | Value (nM) |
| Precursor to MK-2894 | Human EP1 | IC50 | >10,000 |
| Precursor to MK-2894 | Human EP2 | IC50 | >10,000 |
| Precursor to MK-2894 | Human EP3 | IC50 | >10,000 |
Table 2: Functional Antagonism of a Precursor to MK-2894 against Human EP1, EP2, and EP3 Receptors. This data suggests a selectivity of over 4000-fold for the EP4 receptor.
Experimental Protocols
The determination of the binding affinity and functional antagonism of MK-2894 for the EP4 receptor involves two primary experimental methodologies: a radioligand binding assay and a cAMP functional assay.
Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound (MK-2894) to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 cells).[4]
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[5]
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (MK-2894).[6]
-
The plate is incubated to allow the binding reaction to reach equilibrium.[5]
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[5]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[5]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[5]
4. Data Analysis:
-
The data are used to generate a competition binding curve, from which the IC50 value (the concentration of MK-2894 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
cAMP Functional Assay (for IC50 determination)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the EP4 receptor signaling pathway.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human EP4 receptor are cultured and seeded into 96-well plates.[8]
2. Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the antagonist (MK-2894).[9]
3. Agonist Stimulation:
-
A fixed concentration of an EP4 agonist (e.g., PGE2) is added to the wells to stimulate the EP4 receptors.[8][9]
-
The agonist stimulation leads to an increase in intracellular cAMP levels.[4]
4. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[9][10]
5. Data Analysis:
-
The data are used to generate a dose-response curve, showing the inhibition of agonist-induced cAMP production by MK-2894.
-
The IC50 value, representing the concentration of MK-2894 that inhibits 50% of the maximal agonist response, is determined from this curve.
Signaling Pathways
The EP4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[4] Activation of the EP4 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to the production of cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Pharmacokinetic Profile of MK-2894 in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2894, a potent and selective antagonist of the prostaglandin E2 (PGE2) subtype 4 (EP4) receptor, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Understanding its pharmacokinetic profile is crucial for the translation of its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacokinetic properties of MK-2894 in rats, including quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway visualization. The data presented herein is intended to support further research and development of this compound.
Introduction
Prostaglandin E2 is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes (EP1-EP4). The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated inflammatory signaling.[1] MK-2894, with its high affinity and selectivity for the EP4 receptor, represents a promising therapeutic candidate for inflammatory disorders.[2][3][4] This document synthesizes the available pharmacokinetic data for MK-2894 in Sprague-Dawley (SD) rats, a common preclinical model, to provide a detailed resource for researchers in the field.
Pharmacokinetic Profile of MK-2894 in Sprague-Dawley Rats
The pharmacokinetic parameters of MK-2894 in male Sprague-Dawley rats have been characterized following both intravenous and oral administration, revealing favorable properties for a drug development candidate.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MK-2894 in SD rats.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (Maximum Concentration) | - | 4.5 µM |
| Tmax (Time to Maximum Concentration) | - | Not Reported |
| AUC (Area Under the Curve) | Not Reported | Not Reported |
| T½ (Half-life) | 4.5 hours | Not Reported |
| CL (Clearance) | 9.2 mL/min/kg | - |
| Vdss (Volume of Distribution at Steady State) | 2.6 L/kg | - |
| F (Bioavailability) | - | 29% |
Data sourced from MedchemExpress.[5]
Experimental Protocols
The following sections describe the likely experimental methodologies employed to generate the pharmacokinetic data presented above, based on standard practices for such studies in rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley (SD)
-
Sex: Male
-
Health Status: Healthy, specific pathogen-free
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum, with fasting overnight prior to dosing.
Drug Formulation and Administration
-
Compound: MK-2894
-
Formulation: For intravenous administration, MK-2894 is typically dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and a solubilizing agent (e.g., PEG400, DMSO). For oral administration, the compound is often suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Routes of Administration:
-
Intravenous (IV): Administered as a single bolus injection into a tail vein or via a cannulated jugular vein.
-
Oral (PO): Administered as a single dose via oral gavage.
-
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or a cannulated carotid artery or jugular vein.
-
Time Points (Representative):
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of MK-2894 in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Procedure:
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatography: The supernatant is injected onto an HPLC system equipped with a suitable analytical column (e.g., C18) to separate MK-2894 from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of MK-2894 is determined by comparing its peak area to that of a known concentration of an internal standard and a standard calibration curve.
-
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin® to calculate the pharmacokinetic parameters listed in Table 1.
Mechanism of Action and Signaling Pathway
MK-2894 exerts its therapeutic effects by antagonizing the EP4 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, PGE2, to the EP4 receptor primarily activates the Gsα subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1] This signaling cascade is implicated in mediating inflammatory responses. MK-2894 blocks this initial step, thereby inhibiting the downstream signaling events. There is also evidence that the EP4 receptor can couple to other signaling pathways, including Gαi and β-arrestin.[5]
Experimental Workflow for Pharmacokinetic Studies
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-2894: A Technical Guide to its Regulation of cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor, a G protein-coupled receptor (GPCR), is primarily activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Upon activation, the EP4 receptor predominantly couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is implicated in various physiological and pathophysiological processes, making the EP4 receptor an attractive therapeutic target. MK-2894, by blocking the action of PGE2 at the EP4 receptor, effectively inhibits this downstream cAMP signaling. This technical guide provides an in-depth overview of the regulation of cAMP accumulation by MK-2894, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Core Mechanism of Action: Inhibition of cAMP Accumulation
MK-2894 exerts its pharmacological effect by competitively binding to the EP4 receptor, thereby preventing the binding of the endogenous agonist PGE2. This blockade of the receptor inhibits the Gαs-mediated activation of adenylyl cyclase, leading to a reduction in the intracellular accumulation of cAMP.[1]
Signaling Pathway of PGE2-induced cAMP Accumulation and its Inhibition by MK-2894
References
The EP4 Receptor: A Pivotal Mediator in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that has emerged as a critical player in the complex interplay of signaling pathways that govern inflammation. As a primary receptor for prostaglandin E2 (PGE2), a key lipid mediator, the EP4 receptor's multifaceted role in various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, has positioned it as a promising therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the EP4 receptor's function in inflammatory diseases, its signaling cascades, and the experimental methodologies used to investigate its activity.
Core Signaling Pathways of the EP4 Receptor
The EP4 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream transcription factors, including the cAMP-response element-binding protein (CREB).[4]
Beyond the canonical Gs/cAMP/PKA pathway, the EP4 receptor can also engage alternative signaling cascades that contribute to its diverse biological functions. Activation of the EP4 receptor can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3][4][5][6] Furthermore, the EP4 receptor can signal through β-arrestin-mediated pathways. One such pathway involves the interaction with the EP4 receptor-associated protein (EPRAP), which can suppress the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[5][7]
The differential activation of these signaling pathways can lead to either pro- or anti-inflammatory responses, depending on the cellular context and the specific inflammatory milieu.
Role of the EP4 Receptor in Key Inflammatory Diseases
Rheumatoid Arthritis
In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the EP4 receptor plays a predominantly pro-inflammatory role.[8][9] Studies using animal models of RA have demonstrated that genetic deletion or pharmacological antagonism of the EP4 receptor leads to a significant reduction in disease severity, inflammation, and joint damage.[8][9][10] EP4 receptor activation on macrophages and fibroblast-like synoviocytes contributes to the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as matrix metalloproteinases that mediate cartilage and bone degradation.[8][9][11]
| Experimental Model | Intervention | Key Findings | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | EP4 receptor knockout (EP4-/-) | Decreased incidence and severity of arthritis; Reduced circulating IL-6 and serum amyloid A levels; Reduced bone destruction and proteoglycan loss. | [8][9] |
| Collagen-Induced Arthritis (CIA) in mice | EP4 antagonist (ER-819762) | Suppressed Th1 and Th17 cytokine production; Ameliorated clinical signs of arthritis. | [3] |
| Adjuvant-Induced Arthritis (AIA) in rats | EP4 antagonist (Compound 2 or CJ-023,423) | Reduced paw swelling. | [12] |
Inflammatory Bowel Disease
The role of the EP4 receptor in inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is more complex and appears to be context-dependent. Some studies suggest a protective and anti-inflammatory role for EP4 signaling in the gut.[5] Activation of the EP4 receptor can promote intestinal epithelial barrier function and mucosal healing.[5][13] In certain experimental models of colitis, EP4 receptor knockout mice exhibit more severe disease, while treatment with EP4 agonists ameliorates inflammation.[5][14]
However, other evidence points towards a pro-inflammatory function, particularly through the promotion of Th17 cell differentiation, which is implicated in IBD pathogenesis.[5] The expression of the EP4 receptor is upregulated in the inflamed mucosa of IBD patients and in animal models of colitis.[13][15]
| Experimental Model | Intervention | Key Findings | Reference |
| Dextran Sodium Sulfate (DSS)-Induced Colitis in mice | EP4 receptor knockout (EP4-/-) | Increased susceptibility to colitis; Defective colon mucosa barrier function. | [5][14] |
| DSS-Induced Colitis in mice | EP4 agonist (ONO-AE1-734) | Ameliorated severe colitis. | [14] |
| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in mice | EP4 agonist (PGE1-OH) | Aggravated colitis and reduced survival. | [7] |
Multiple Sclerosis
In the context of multiple sclerosis (MS), an autoimmune disease of the central nervous system, the EP4 receptor exhibits dual functions. During the initial immunization phase of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, EP4 signaling appears to be pro-inflammatory by facilitating the generation of pathogenic Th1 and Th17 cells.[16][17] Antagonism of the EP4 receptor during this phase can suppress disease development.[16][17]
Conversely, during the effector phase of the disease, EP4 receptor activation has been shown to be protective by attenuating the permeability of the blood-brain barrier and limiting the infiltration of inflammatory cells into the central nervous system.[16][17]
| Experimental Model | Intervention | Timing of Intervention | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | EP4 receptor knockout (EP4-/-) | - | Significant suppression of EAE. | [16][17] |
| EAE in mice | EP4 antagonist (ONO-AE3-208) | During immunization phase | Suppressed generation of antigen-specific Th1 and Th17 cells; Reduced EAE severity. | [16][17] |
| EAE in mice | EP4 agonist (ONO-AE1-329) | At EAE onset | Delayed and suppressed disease progression; Inhibited increase in blood-brain barrier permeability. | [16][17] |
Key Experimental Protocols
In Vitro Assays
1. cAMP Measurement Assay:
This assay is fundamental for assessing the activation of the EP4 receptor, which is primarily coupled to the Gs protein and stimulates cAMP production.
-
Principle: Cells expressing the EP4 receptor are stimulated with a test compound (agonist or antagonist). The intracellular cAMP levels are then quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or bioluminescence resonance energy transfer (BRET).[18][19][20]
-
Protocol Outline:
-
Seed cells (e.g., HEK293 cells transiently or stably expressing the EP4 receptor) in a 96-well plate.
-
Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (agonist) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
2. β-Arrestin Recruitment Assay:
This assay measures the recruitment of β-arrestin to the activated EP4 receptor, providing insights into a G-protein-independent signaling pathway.
-
Principle: This assay often utilizes BRET or enzyme complementation technologies. The EP4 receptor is tagged with a luciferase or one fragment of an enzyme, and β-arrestin is tagged with a fluorescent protein or the other enzyme fragment. Upon agonist stimulation, the proximity of the two tagged proteins results in a measurable signal.
-
Protocol Outline:
-
Co-transfect cells with constructs encoding the tagged EP4 receptor and β-arrestin.
-
Seed the transfected cells in a suitable microplate.
-
Add the test compound.
-
Measure the BRET or luminescence signal over time using a plate reader.
-
Analyze the data to determine the potency and efficacy of the compound in inducing β-arrestin recruitment.
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice:
A widely used model for studying the pathogenesis of rheumatoid arthritis.
-
Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant (CFA) induces an autoimmune response that leads to the development of inflammatory arthritis resembling human RA.
-
Protocol Outline:
-
Immunization: On day 0, inject mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 21, administer a booster injection of type II collagen in incomplete Freund's adjuvant.
-
Disease Assessment: Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., assessing paw swelling, erythema, and joint rigidity).
-
Treatment: Administer test compounds (e.g., EP4 antagonists) orally or via injection, typically starting before or at the onset of clinical signs.
-
Histological Analysis: At the end of the study, collect joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6) and other biomarkers.
-
2. Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice:
A model for inducing acute or chronic colitis that shares features with human IBD.
-
Principle: Administration of DSS in the drinking water disrupts the intestinal epithelial barrier, leading to inflammation driven by the luminal microbiota.
-
Protocol Outline:
-
Induction: Provide mice with drinking water containing a specific concentration of DSS (e.g., 2-5%) for a defined period (e.g., 5-7 days) to induce acute colitis. For chronic models, multiple cycles of DSS administration can be used.
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Treatment: Administer test compounds (e.g., EP4 agonists or antagonists) throughout the DSS administration period.
-
Endpoint Analysis: At the end of the study, collect the colon to measure its length (shortening is a sign of inflammation), and take tissue samples for histological analysis of inflammation and mucosal damage. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
-
Conclusion
The EP4 receptor stands as a pivotal node in the intricate network of inflammatory signaling. Its dual capacity to both promote and suppress inflammation, depending on the specific disease context and cellular environment, underscores the complexity of PGE2-mediated effects. The development of selective EP4 receptor modulators, both agonists and antagonists, holds significant therapeutic promise for a range of inflammatory disorders. A thorough understanding of the EP4 receptor's signaling pathways and its context-dependent roles, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the successful translation of these promising therapeutic strategies into clinical applications.
References
- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]
- 10. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of EP4 receptor and prostaglandin transporter in prostaglandin E2-induced alteration in colonic epithelial barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]
Preclinical Profile of MK-2894: A Potent and Selective EP4 Receptor Antagonist for Arthritis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of arthritis, contributing to pain, inflammation, and joint destruction. Its effects are mediated through four E-prostanoid (EP) receptors, with the EP4 receptor playing a crucial role in driving the inflammatory cascade in arthritic conditions. MK-2894 is a potent, selective, and orally active antagonist of the EP4 receptor, demonstrating significant anti-inflammatory and analgesic properties in preclinical models of arthritis. This technical guide provides a comprehensive overview of the preclinical data on MK-2894, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies, to support further research and development in the field of arthritis therapeutics.
Introduction: The Role of the EP4 Receptor in Arthritis
Rheumatoid arthritis (RA) and osteoarthritis (OA) are chronic inflammatory joint diseases characterized by synovial inflammation, cartilage degradation, and bone erosion. Prostaglandin E2 (PGE2) levels are elevated in the synovial fluid of arthritic joints and contribute significantly to the disease pathology. The biological actions of PGE2 are mediated by four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1]
The EP4 receptor, coupled to Gαs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway is implicated in a variety of pro-inflammatory processes within the joint, including:
-
Induction of pro-inflammatory cytokines: PGE2-EP4 signaling can enhance the production of inflammatory mediators.[3]
-
T-cell differentiation and expansion: The EP4 receptor is involved in promoting Th1 differentiation and Th17 cell expansion, key players in the autoimmune response in rheumatoid arthritis.[4]
-
Osteoclastogenesis and bone resorption: EP4 signaling in fibroblasts can upregulate RANKL, a key factor in osteoclast formation and subsequent bone erosion.[5]
Selective antagonism of the EP4 receptor presents a promising therapeutic strategy to mitigate the detrimental effects of PGE2 in arthritis while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[6] MK-2894 has emerged as a leading second-generation EP4 antagonist with a favorable preclinical profile.[6]
Mechanism of Action of MK-2894
MK-2894 is a potent and selective antagonist of the human EP4 receptor. It competitively binds to the receptor, inhibiting the binding of PGE2 and subsequently blocking the downstream signaling cascade. The primary mechanism of action involves the inhibition of PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.[6][7]
Signaling Pathway
The binding of PGE2 to the EP4 receptor activates the Gαs subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These effectors phosphorylate downstream targets, leading to the transcriptional regulation of genes involved in inflammation and immune responses. MK-2894 blocks the initial step of this cascade by preventing PGE2 from binding to the EP4 receptor.
Quantitative Preclinical Data
The preclinical efficacy of MK-2894 has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized below.
Table 1: In Vitro Activity of MK-2894
| Assay Type | Cell Line | Parameter | Value | Reference |
| Radioligand Binding Assay | HEK293 (human EP4) | Ki | 0.56 nM | [6][7] |
| Functional Antagonism (cAMP) | HEK293 (human EP4) | IC50 | 2.5 nM | [6][7] |
| Functional Antagonism (cAMP) | HWB (human) | IC50 | 11 nM | [7] |
Table 2: In Vivo Efficacy of MK-2894 in Rat Adjuvant-Induced Arthritis (AIA) Model
| Parameter | Dosing Regimen | Result | Reference |
| Inhibition of Chronic Paw Swelling | 0.1 - 10 mg/kg/day (oral, 5 days) | ED50 = 0.02 mg/kg/day | [7] |
| Complete Inhibition of Secondary Paw Swelling | 0.1 mg/kg/day (oral, 5 days) | ED100 at a plasma concentration of 4 nM | [7] |
Table 3: Pharmacokinetic Profile of MK-2894
| Species | Administration | Bioavailability (F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (T1/2) (h) | Cmax (µM) | Reference |
| Mouse | Oral (10 mg/kg) | 21% | 23 | 7.6 | 15 | 1.4 | [7] |
| Rat | Oral (20 mg/kg) | 29% | 9.2 | 2.6 | 4.5 | 4.5 | [7] |
| Dog | Oral (5 mg/kg) | 32% | 23 | 0.91 | 8.8 | 3.3 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of MK-2894.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of MK-2894 for the human EP4 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the human EP4 receptor.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, 1.8 nM [3H]-PGE2 (radioligand), and varying concentrations of MK-2894. For non-specific binding, 5 µM of unlabeled PGE2 is added.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Filtration: The reaction mixture is filtered through a GF/C 96-well filter plate pre-coated with 0.33% polyethyleneimine.
-
Washing: The filter plate is washed with wash buffer (50 mM HEPES, pH 7.4, 0.5% BSA).
-
Detection: Scintillation cocktail is added to the wells, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist activity (IC50) of MK-2894 by measuring its ability to inhibit PGE2-induced cAMP production.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of MK-2894 for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Cells are then stimulated with an EC80 concentration of PGE2 for 20 minutes at room temperature.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[8][9]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the MK-2894 concentration.
In Vivo Arthritis Models
Objective: To evaluate the anti-inflammatory efficacy of MK-2894 in a well-established model of chronic arthritis.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.[10]
-
Drug Administration: Oral administration of MK-2894 (e.g., 0.1, 1, 10 mg/kg/day) or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Assessment: The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation (e.g., erythema, swelling) in the paws.[10]
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines.
Conclusion and Future Directions
The preclinical data for MK-2894 strongly support its development as a novel therapeutic agent for arthritis. Its high potency and selectivity for the EP4 receptor, coupled with its oral bioavailability and significant efficacy in a robust animal model of arthritis, highlight its potential to offer a targeted and well-tolerated treatment option.
Future preclinical research should focus on:
-
Efficacy in other arthritis models: Evaluating MK-2894 in collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models would provide a more comprehensive understanding of its anti-arthritic effects.[11]
-
Combination therapy: Investigating the synergistic effects of MK-2894 with existing disease-modifying antirheumatic drugs (DMARDs) could reveal enhanced therapeutic benefits.
-
Long-term safety and toxicology: Comprehensive long-term safety and toxicology studies are essential to support its transition to clinical development.
-
Biomarker discovery: Identifying biomarkers that correlate with the therapeutic response to MK-2894 could aid in patient stratification and monitoring in future clinical trials.
References
- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for MK-2894 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 sodium salt is a potent, selective, and orally active full antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] By blocking the binding of PGE2 to the EP4 receptor, MK-2894 inhibits downstream signaling pathways, leading to anti-inflammatory, analgesic, and potentially anti-tumor effects.[2][3] These properties make this compound a valuable tool for research in arthritis, pain, inflammation, and oncology.[1][3]
Data Presentation
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.56 nM | HEK 293 cells overexpressing human EP4 | [1] |
| IC50 | 2.5 nM | HEK 293 cells (PGE2-induced cAMP accumulation) | [1] |
| IC50 | 11 nM | HWB cells (PGE2-induced cAMP accumulation) | [1] |
Pharmacokinetics
| Species | Administration | Dose | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (T1/2) | Cmax | Reference |
| Mice | Oral | 20 mg/kg | 21% | 23 mL/min/kg | 7.6 L/kg | 15 h | 1.4 µM | [1] |
| Intravenous | 5 mg/kg | - | - | - | - | - | [1] | |
| Dogs | Oral | 5 mg/kg | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | 3.3 µM | [1] |
| Intravenous | 1 mg/kg | - | - | - | - | - | [1] |
In Vivo Efficacy
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Carrageenan-Induced Mechanical Hyperalgesia | SD Rats | Inhibition of pain response | Dose-dependent inhibition from 0.1-10 mg/kg | [1] |
| Adjuvant-Induced Arthritis | Rats | Inhibition of chronic paw swelling | ED50: 0.02 mg/kg/day | [1] |
| Complete inhibition of secondary paw swelling | ED100: 0.1 mg/kg/day | [1] |
Signaling Pathways and Experimental Workflows
Caption: PGE2-EP4 signaling pathway and inhibition by MK-2894.
Experimental Protocols
In Vitro EP4 Functional Antagonism: cAMP Accumulation Assay
This protocol is for determining the inhibitory effect of MK-2894 on PGE2-induced cyclic AMP (cAMP) accumulation in HEK293 cells overexpressing the human EP4 receptor.[1]
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2)
-
This compound
-
DMSO (for stock solutions)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well assay plates
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range for the dose-response curve (e.g., 10 µM to 0.1 nM).
-
-
Assay Protocol:
-
Remove culture medium from the wells and wash once with PBS.
-
Add the diluted MK-2894 solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add PGE2 at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response, to be determined in separate experiments) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MK-2894 relative to the PGE2-only control.
-
Plot the percentage of inhibition against the log concentration of MK-2894 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Formulation for Oral and Intraperitoneal Administration
This protocol describes the preparation of a suspended solution of MK-2894 for in vivo studies in rodents.[1]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a 2.5 mg/mL suspension):
-
Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension before each administration to ensure homogeneity.
Note: This protocol yields a 2.5 mg/mL suspended solution suitable for oral gavage or intraperitoneal injection.
In Vivo Model: Carrageenan-Induced Mechanical Hyperalgesia in Rats
This is an acute inflammatory pain model to assess the analgesic properties of MK-2894.[1]
Caption: Workflow for the carrageenan-induced hyperalgesia model.
Procedure:
-
Animals: Use male Sprague-Dawley (SD) rats.
-
Acclimation: Acclimate the rats to the testing environment and measurement devices (e.g., von Frey filaments or a pressure application meter).
-
Baseline Measurement: Determine the baseline mechanical paw withdrawal threshold for each rat.
-
Induction of Inflammation: Inject 100 µL of a 1% carrageenan solution in saline into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound (prepared as described above) or vehicle by oral gavage at the desired doses (e.g., 0.1, 1, 10 mg/kg) either before or immediately after the carrageenan injection.
-
Pain Response Measurement: At a predetermined time point (e.g., 3 hours post-carrageenan injection), measure the mechanical paw withdrawal threshold again.[1]
-
Data Analysis: The degree of hyperalgesia is the difference between the pre- and post-treatment thresholds. Calculate the percentage reversal of hyperalgesia for the MK-2894 treated groups compared to the vehicle-treated group.
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats
This is a chronic inflammatory model that mimics some aspects of rheumatoid arthritis.[1]
Caption: Workflow for the adjuvant-induced arthritis model.
Procedure:
-
Animals: Use male Lewis rats.
-
Induction of Arthritis: Induce arthritis by a single subplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw.
-
Treatment Protocol:
-
Begin daily oral administration of this compound (e.g., 0.01, 0.1, 1 mg/kg/day) or vehicle on a predetermined day post-adjuvant injection, typically when signs of secondary (un-injected paw) arthritis appear.
-
Continue dosing for a specified period (e.g., 5-14 days).
-
-
Assessment of Arthritis:
-
Measure the volume of both the primary (injected) and secondary (contralateral) hind paws using a plethysmometer at regular intervals.
-
Visually score the severity of arthritis in all four paws based on a predefined scale (e.g., 0-4 for erythema, swelling).
-
-
Data Analysis:
-
Calculate the change in paw volume over time for each treatment group.
-
Compare the mean arthritis scores between groups.
-
Determine the dose-dependent inhibition of paw swelling and calculate the ED50 value.[1]
-
References
Application Notes and Protocols for the Dissolution of MK-2894 Sodium Salt for In Vivo Studies
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), with a Ki of 0.56 nM and an IC50 of 2.5 nM.[1][2] It has demonstrated significant anti-inflammatory and analgesic properties in various animal models.[1][3] As a sodium salt, MK-2894 offers potential advantages in terms of solubility and formulation for in vivo research.[4] This document provides detailed protocols and application notes for the dissolution of MK-2894 sodium salt for administration in preclinical animal studies, focusing on oral and intraperitoneal routes.
Chemical Properties
A summary of the key chemical properties of MK-2894 and its sodium salt is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and formulation strategies.
| Property | MK-2894 | This compound | Reference |
| Molecular Formula | C25H22F3NO3S | C25H21F3NNaO3S | [3][5] |
| Molecular Weight | 473.51 | 495.49 | [3][5] |
| Appearance | Solid | White to off-white solid | [3] |
| Storage | Refer to supplier | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][5] |
| In Vitro Solubility | - | DMSO: 5 mg/mL (10.09 mM), requires sonication | [3][5] |
Dissolution Protocols for In Vivo Administration
The choice of vehicle for in vivo studies is critical to ensure the stability, bioavailability, and safety of the compound. Below are two established protocols for formulating MK-2894 for oral and intraperitoneal administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol creates a suspended solution suitable for both oral and intraperitoneal injections.[1]
Materials:
-
MK-2894 (non-salt form, adjust mass accordingly for sodium salt)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Stock Solution: Dissolve MK-2894 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Final Concentration: This procedure yields a 2.5 mg/mL suspended solution of MK-2894.[1] The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
This method also produces a suspended solution and is suitable for oral and intraperitoneal administration. The use of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can enhance the solubility of hydrophobic compounds.[1]
Materials:
-
MK-2894 (or its sodium salt)
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Vehicle Preparation:
-
In a sterile tube, combine 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
-
-
Dissolution:
-
Add the appropriate amount of MK-2894 to the vehicle to achieve the desired concentration.
-
Ultrasonicate the mixture to aid in dissolution.
-
-
Final Concentration: This protocol can achieve a solubility of up to 2.5 mg/mL (5.28 mM) as a suspended solution.[1]
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing MK-2894 formulations.
Pharmacokinetic and Efficacy Data
The formulation and route of administration significantly impact the pharmacokinetic profile of MK-2894. The following tables summarize key pharmacokinetic and efficacy parameters from in vivo studies in various animal models.
Table 2: Pharmacokinetic Parameters of MK-2894
| Species | Route | Dose | Bioavailability (F) | Cmax | T1/2 | Reference |
| Mouse | Oral | 20 mg/kg | 21% | 1.4 µM | 15 h | [1] |
| Mouse | IV | 5 mg/kg | - | - | - | [1] |
| Rat | Oral | 20 mg/kg | 29% | 4.5 µM | 4.5 h | [1] |
| Rat | IV | 5 mg/kg | - | - | - | [1] |
| Dog | Oral | 5 mg/kg | 32% | 3.3 µM | 8.8 h | [1] |
| Dog | IV | 1 mg/kg | - | - | - | [1] |
Table 3: In Vivo Efficacy of MK-2894
| Model | Species | Route | Dose Range | Efficacy Endpoint | ED50/ED100 | Reference |
| Adjuvant-Induced Arthritis | Rat | Oral | 0.1 - 10 mg/kg (5 days) | Inhibition of paw swelling | ED50: 0.02 mg/kg/day, ED100: 0.1 mg/kg/day | [1][3] |
| Carrageenan-Induced Hyperalgesia | Rat | Oral | 0.1 - 10 mg/kg (single dose) | Inhibition of pain response | - | [1][3] |
Mechanism of Action: EP4 Receptor Signaling
MK-2894 exerts its effects by antagonizing the EP4 receptor, which is primarily coupled to the Gαs protein.[6] The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] MK-2894 blocks this initial binding step, thereby inhibiting the downstream inflammatory signaling.
Caption: Simplified EP4 receptor signaling pathway.
The protocols outlined in this document provide robust methods for the dissolution and formulation of this compound for in vivo research. The choice between the DMSO/PEG300/Tween-80/Saline and the DMSO/SBE-β-CD/Saline formulation will depend on the specific requirements of the study, including the desired concentration and the tolerance of the animal model to the vehicle components. Proper formulation is essential for achieving reliable and reproducible results in preclinical evaluations of MK-2894.
References
Preparing a DMSO Stock Solution of MK-2894: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of MK-2894 in dimethyl sulfoxide (DMSO). MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), with significant anti-inflammatory properties.[1] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as in vitro cellular assays and in vivo studies.
Compound and Solvent Properties
A summary of the key physical and chemical properties of MK-2894 and DMSO is provided below. This information is essential for accurate calculations and safe handling.
| Property | MK-2894 | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | 473.51 g/mol [1][2] | 78.13 g/mol |
| Formula | C25H22F3NO3S[2] | (CH3)2SO |
| Appearance | Solid[2] | Colorless liquid[3] |
| Solubility | Soluble in DMSO[2] | Miscible with water and a wide range of organic solvents[3] |
| Storage (Compound) | Store at -20°C[2] | Room temperature |
| Storage (Stock Solution) | Short-term at -20°C is common, but use as soon as possible is recommended.[2] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of MK-2894 in DMSO.
Materials:
-
MK-2894 powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)[3][4]
-
Sterile, conical or microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Aliquot MK-2894: Allow the vial of MK-2894 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of MK-2894 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.735 mg of MK-2894.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 473.51 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 473.51 g/mol = 0.004735 g = 4.735 mg
-
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the MK-2894 powder. To prepare a 10 mM solution with 4.735 mg of MK-2894, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the MK-2894 is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: For immediate use, the solution can be kept at room temperature. For short-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use the solution as soon as possible after preparation.[2]
Experimental Workflow
The following diagram illustrates the workflow for preparing the MK-2894 stock solution.
Caption: A flowchart of the key steps in preparing an MK-2894 stock solution.
Safety Precautions
-
Always handle MK-2894 and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution to avoid direct contact.[4]
-
Consult the Safety Data Sheet (SDS) for both MK-2894 and DMSO for comprehensive safety information.
References
Application Notes and Protocols: MK-2894 in the Adjuvant-Induced Arthritis (AIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2).[1] PGE2 is a critical mediator of inflammation and pain, particularly in arthritic conditions.[2] The EP4 receptor is implicated in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction.[3][4] Consequently, selective blockade of the EP4 receptor presents a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[2]
These application notes provide a detailed protocol for evaluating the efficacy of MK-2894 in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of inflammatory arthritis. The provided data and methodologies are based on published literature to guide researchers in their study design.
Mechanism of Action: EP4 Receptor Antagonism
MK-2894 exerts its anti-inflammatory effects by selectively blocking the EP4 receptor.[1] In the context of arthritis, inflammation is driven by various factors, including the overexpression of cyclooxygenase-2 (COX-2) and subsequent production of PGE2. PGE2 then binds to its receptors, including EP4, on immune cells and other cell types in the synovium. Activation of the EP4 receptor triggers downstream signaling cascades, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[2] This signaling pathway promotes the production of pro-inflammatory cytokines, cell migration, and sensitization of sensory neurons, all of which contribute to the pathology of arthritis.[2] By competitively inhibiting the binding of PGE2 to the EP4 receptor, MK-2894 effectively dampens these pro-inflammatory signals.
Data Presentation
The efficacy of MK-2894 in the rat adjuvant-induced arthritis model has been demonstrated to be dose-dependent. The following table summarizes the key in vivo efficacy data for orally administered MK-2894.
| Compound | Administration Route | Dosing Schedule | Efficacy Endpoint | ED50 | ED100 | Reference |
| MK-2894 | Oral | Daily for 5 days | Inhibition of secondary paw swelling | 0.02 mg/kg/day | 0.1 mg/kg/day | [1][5] |
ED50: Effective dose for 50% maximal response; ED100: Effective dose for 100% maximal response (complete inhibition).
Representative Dose-Response Data:
The following table provides a representative example of the expected dose-dependent inhibition of paw swelling by MK-2894 in the AIA model. Please note that this is illustrative data and actual results may vary.
| Treatment Group | Dose (mg/kg/day) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Paw Swelling |
| Vehicle Control | - | 1.25 ± 0.15 | 0% |
| MK-2894 | 0.01 | 0.88 ± 0.12 | 29.6% |
| MK-2894 | 0.03 | 0.55 ± 0.10 | 56.0% |
| MK-2894 | 0.1 | 0.10 ± 0.05 | 92.0% |
| MK-2894 | 0.3 | 0.05 ± 0.03 | 96.0% |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Model in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
Tuberculin syringe with a 26-gauge needle
-
Plethysmometer or digital calipers for paw volume/thickness measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: On Day 0, prior to adjuvant injection, measure and record the paw volume or thickness of both hind paws for each rat.
-
Induction of Arthritis:
-
Anesthetize the rats.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Using a tuberculin syringe, inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.
-
-
Monitoring Disease Progression:
-
Monitor the animals daily for clinical signs of arthritis, which typically appear around day 10-12 post-adjuvant injection.
-
Primary inflammation (swelling and redness) will develop in the injected paw within 24 hours.
-
Secondary, systemic arthritis will develop in the contralateral (left) paw, as well as other joints, beginning around day 10.
-
Measure paw volume or thickness of both hind paws every 2-3 days to quantify the inflammatory response.
-
Administration of MK-2894
This protocol outlines the oral administration of MK-2894 to rats with established adjuvant-induced arthritis.
Materials:
-
MK-2894
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Compound Preparation: Prepare a suspension of MK-2894 in the vehicle at the desired concentrations (e.g., 0.01, 0.03, 0.1, 0.3 mg/mL for doses of 0.01, 0.03, 0.1, 0.3 mg/kg at a dosing volume of 1 mL/kg). Ensure the suspension is homogenous by vortexing or stirring.
-
Dosing Regimen:
-
Begin oral administration of MK-2894 or vehicle on a predetermined day after the onset of secondary arthritis (e.g., Day 12).
-
Administer the compound or vehicle once daily via oral gavage for a specified duration (e.g., 5 consecutive days).
-
-
Efficacy Assessment:
-
Continue to measure paw volume or thickness of the secondary (left) paw throughout the treatment period and for a designated period afterward to assess the therapeutic effect.
-
Calculate the percent inhibition of paw swelling for each treatment group relative to the vehicle control group.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for MK-2894 in HEK293 Cell Line Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MK-2894, a potent and selective E prostanoid receptor 4 (EP4) antagonist, in experiments involving the HEK293 cell line.
Introduction
MK-2894 is a high-affinity, orally active antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation and pain.[1] The HEK293 cell line is a widely used in vitro model system for studying GPCR signaling pathways due to its robust growth characteristics and amenability to transfection. These cells can endogenously or exogenously express the EP4 receptor, making them a suitable platform for characterizing the pharmacological properties of EP4 modulators like MK-2894.
The primary mechanism of action of MK-2894 is the inhibition of prostaglandin E2 (PGE2)-induced cyclic adenosine monophosphate (cAMP) accumulation.[1] This makes cAMP measurement a key readout for assessing the antagonistic activity of MK-2894 in HEK293 cells.
Data Presentation
The following table summarizes the quantitative data for MK-2894, providing key metrics for its activity in HEK293 cells.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Ki) | 0.56 nM | HEK293 cells overexpressing human EP4 | Radioligand binding assay.[2] |
| IC50 | 2.5 nM | HEK293 cells | Inhibition of PGE2-induced cAMP accumulation.[1][2] |
Signaling Pathway
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, leading to a physiological response. MK-2894 acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby preventing the Gαs-mediated signaling cascade and subsequent cAMP production.
Experimental Protocols
Preparation of MK-2894 Stock Solution
Materials:
-
MK-2894 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of MK-2894 (e.g., 10 mM) in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
HEK293 Cell Culture
Materials:
-
HEK293 cells (or HEK293 cells stably expressing the human EP4 receptor)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh culture medium at the desired density.
cAMP Accumulation Assay (Antagonist Mode)
This protocol is designed to measure the ability of MK-2894 to inhibit PGE2-stimulated cAMP production in HEK293 cells.
Materials:
-
HEK293 cells expressing the EP4 receptor
-
White, 96-well or 384-well cell culture plates
-
MK-2894 stock solution
-
PGE2 stock solution
-
Assay buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a white-walled 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MK-2894 in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the diluted MK-2894 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the plate with MK-2894 for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), also containing the PDE inhibitor.
-
Add the PGE2 solution to all wells except for the no-treatment control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the MK-2894 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of MK-2894.
-
Logical Relationships
The following diagram illustrates the logical relationship between the key components of the experimental system. The HEK293 cell line provides the biological context, expressing the EP4 receptor. PGE2 acts as the stimulus, which is blocked by the antagonist, MK-2894. The resulting change in the second messenger, cAMP, is the measured output, which allows for the quantification of MK-2894's inhibitory potency (IC50).
References
Application Notes & Protocols: PGE2-Induced cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a principal prostanoid and a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2] It exerts its effects by signaling through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The EP2 and EP4 receptors are of particular interest as they primarily couple to the stimulatory G protein (Gαs).[2][3] Activation of these receptors by PGE2 leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent rise in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[6][7][8]
Measuring the modulation of intracellular cAMP levels following PGE2 stimulation is a fundamental method for studying the pharmacology of EP2 and EP4 receptors. This functional assay is essential for identifying and characterizing novel agonists or antagonists targeting these receptors, making it a cornerstone in drug discovery and immunology research. This document provides a detailed protocol for a PGE2-induced cAMP functional assay using a Homogeneous Time-Resolved Fluorescence (HTRF) format.
PGE2 Signaling Pathway for cAMP Production
PGE2 binding to EP2 or EP4 receptors initiates a cascade of intracellular events. Upon ligand binding, the receptor undergoes a conformational change, activating the associated Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, a membrane-bound enzyme, to produce cAMP.[5][9] This second messenger, cAMP, plays a crucial role in signal transduction, primarily by activating PKA, which in turn phosphorylates various downstream proteins, including the transcription factor CREB, to modulate cellular responses.[7][8] While both EP2 and EP4 couple to Gαs, EP4 can also couple to the inhibitory Gαi protein, which can decrease cAMP production, adding complexity to its signaling profile.[1][3]
Caption: PGE2-EP Receptor Signaling Pathway for cAMP Production.
Assay Principle: HTRF Competitive Immunoassay
The protocol described utilizes the HTRF (Homogeneous Time-Resolved Fluorescence) technology, a robust method for quantifying intracellular cAMP.[10] This assay is based on a competitive immunoassay principle.[11] Following cell stimulation with PGE2, cells are lysed to release the accumulated intracellular cAMP. The lysate is then mixed with two key detection reagents:
-
Anti-cAMP antibody labeled with Europium Cryptate (Donor) .
-
cAMP analog labeled with d2 (Acceptor) .
When there is little or no cAMP produced by the cells, the antibody-cryptate binds to the cAMP-d2, bringing the donor and acceptor fluorophores into close proximity. Excitation of the cryptate results in Fluorescence Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits a specific fluorescent signal.[10] Conversely, when cells produce high levels of cAMP, the unlabeled cellular cAMP competes with the cAMP-d2 for binding to the antibody-cryptate.[11][12] This competition displaces the cAMP-d2, disrupting the FRET and leading to a decrease in the acceptor's fluorescent signal. The signal is inversely proportional to the concentration of cAMP in the sample.[12][13]
Experimental Protocols
This section provides a detailed methodology for performing the PGE2-induced cAMP assay in a 384-well plate format.
-
Cells: HEK293 or CHO cells stably expressing the human EP2 or EP4 receptor.[14]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing a non-specific phosphodiesterase (PDE) inhibitor such as 1 mM IBMX.
-
Agonist: Prostaglandin E2 (PGE2).
-
cAMP Detection Kit: HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).
-
Microplates: White, low-volume, 384-well microplates.
-
Plate Reader: HTRF-compatible plate reader.
Caption: General experimental workflow for the PGE2-induced cAMP assay.
Day 1: Cell Plating
-
Culture cells expressing the target EP receptor under standard conditions until they reach approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic dissociation solution or gentle trypsinization.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the desired density (e.g., 300,000 cells/mL for a final density of 1500 cells/well in 5 µL).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay Execution
-
Compound Preparation:
-
Prepare a stock solution of PGE2 in DMSO.
-
Perform a serial dilution series of PGE2 in the assay buffer (containing IBMX) to generate a range of concentrations (e.g., 10-point dose-response from 10 µM down to low nM).[15]
-
-
cAMP Standard Curve Preparation:
-
Prepare a cAMP standard curve as per the manufacturer's instructions, typically ranging from ~0.2 nM to ~2800 nM.[10] This is done in the assay buffer in wells without cells.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of assay buffer to control wells and 5 µL of the appropriate PGE2 dilutions to the test wells.
-
Seal the plate and incubate at room temperature for 30-60 minutes.[12]
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the kit's protocol. This typically involves diluting the cAMP-d2 and the anti-cAMP Cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 reagent mix to each well.
-
Add 5 µL of the anti-cAMP Cryptate reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000.
-
Use the standard curve to interpolate the concentration of cAMP produced in each well from the calculated HTRF ratios.
-
Plot the calculated cAMP concentration against the logarithm of the PGE2 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which represents the concentration of PGE2 that elicits 50% of the maximal cAMP response.
Data Presentation
The following tables summarize typical parameters and expected results for a PGE2-induced cAMP functional assay.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value | Source(s) |
|---|---|---|
| Cell Line | HEK293 or CHO expressing EP receptor | [14][16] |
| Plate Format | 384-well, low-volume, opaque | |
| Cell Seeding Density | 1,500 - 2,500 cells/well | [16] |
| PGE2 Incubation Time | 30 - 60 minutes | [12] |
| Detection Incubation Time | 60 minutes |
| PDE Inhibitor | 1 mM IBMX | |
Table 2: Typical Quantitative Data for PGE2
| Parameter | Typical Value | Receptor Target | Source(s) |
|---|---|---|---|
| EC50 | ~90 nM | Endogenous (Neutrophils) | [15] |
| EC50 | ~170 nM | EP2 | [17] |
| EC50 | ~69 nM | EP4 | [17] |
| Screening Concentration Range | 0.01 µM - 10 µM | EP Receptors |[15][16] |
Table 3: Expected Assay Performance Metrics (HTRF)
| Metric | Typical Value | Source(s) |
|---|---|---|
| Z'-factor | > 0.5 (0.9 reported for kit) | [18] |
| Signal to Background (S/B) Ratio | > 5 (31 reported for kit) | [18] |
| Assay Window | Dependent on cell line and receptor expression | |
References
- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Involvement of PGE2 and the cAMP signalling pathway in the up-regulation of COX-2 and mPGES-1 expression in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Prostaglandin E2 Receptor (PTGER2) Stable Cell Line | eEnzyme [eenzyme.com]
- 15. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
Application Notes and Protocols for Oral Administration of MK-2894 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] By blocking the PGE2-EP4 signaling pathway, MK-2894 demonstrates significant anti-inflammatory and analgesic properties in preclinical models, making it a valuable tool for research in arthritis, pain, and other inflammatory diseases.[1][3] These application notes provide detailed protocols for the oral administration of MK-2894 in mice, covering pharmacokinetics, pharmacodynamics, and relevant experimental models.
Data Presentation
Pharmacokinetic Profile of MK-2894 in Mice
The following table summarizes the pharmacokinetic parameters of MK-2894 following a single oral administration in mice.
| Parameter | Value | Unit | Administration Route | Dose (mg/kg) | Reference |
| Cmax | 1.4 | µM | Oral | 20 | [1] |
| T1/2 | 15 | h | Oral | 20 | [1] |
| Bioavailability (F) | 21 | % | Oral | 20 | [1] |
| Clearance (CL) | 23 | mL/min/kg | Intravenous | 5 | [1] |
| Volume of Distribution (Vdss) | 7.6 | L/kg | Intravenous | 5 | [1] |
In Vivo Efficacy of EP4 Antagonists in Mouse Models
This table provides an overview of the effective oral dose ranges for EP4 antagonists in relevant mouse models of inflammation and pain.
| Animal Model | Efficacy Endpoint | Effective Oral Dose Range (mg/kg/day) | Dosing Regimen | Reference |
| Carrageenan-Induced Hyperalgesia | Inhibition of pain response | 0.1 - 10 | Single dose | [1] |
| Adjuvant-Induced Arthritis | Inhibition of paw swelling | 0.02 - 0.1 | Daily for 5 days | [1] |
| Collagen-Induced Arthritis | Suppression of disease | 10 - 100 | Daily | [4] |
Signaling Pathway
The binding of prostaglandin E2 (PGE2) to the EP4 receptor activates multiple downstream signaling cascades. A primary pathway involves the activation of Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] The EP4 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[5] Furthermore, EP4 activation can trigger the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[4][5] MK-2894, as a selective antagonist, blocks the initial binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream effects.
Caption: PGE2-EP4 Receptor Signaling Pathway and site of MK-2894 antagonism.
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of MK-2894
This protocol details the preparation of an MK-2894 formulation for oral administration to mice via gavage.
Materials:
-
MK-2894 powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water or 10% Acacia with 0.05% antifoam in sterile water
-
Sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of stirring, hot (60-80°C) sterile water. Continue stirring until fully dispersed. Allow the solution to cool to room temperature, which will result in a clear, viscous solution.
-
For 10% Acacia: Dissolve 10 g of acacia powder in 100 mL of sterile water with gentle heating and stirring. Add 0.05 mL of antifoam emulsion and stir to mix.
-
-
MK-2894 Formulation:
-
Calculate the required amount of MK-2894 based on the desired dose (e.g., 20 mg/kg) and the number and average weight of the mice.
-
Weigh the calculated amount of MK-2894 powder.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve the final desired concentration. Ensure the suspension is uniform.
-
-
Oral Gavage Administration:
-
Weigh each mouse immediately before dosing to determine the precise volume to be administered. The typical dosing volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse from the tip of the nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. Do not force the needle.
-
Administer the calculated volume of the MK-2894 suspension smoothly.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Caption: A streamlined workflow for the oral gavage of MK-2894 in mice.
Protocol 2: Pharmacokinetic Study of Orally Administered MK-2894
This protocol outlines a typical procedure for determining the pharmacokinetic profile of MK-2894 in mice.
Animals:
-
Male or female C57BL/6 or BALB/c mice (8-10 weeks old)
Procedure:
-
Dosing:
-
Fast the mice overnight (approximately 12 hours) with free access to water before dosing.
-
Administer a single oral dose of MK-2894 (e.g., 20 mg/kg) as described in Protocol 1.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of MK-2894 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, and oral bioavailability (if intravenous data is available) using appropriate software.
-
Protocol 3: Carrageenan-Induced Paw Edema and Hyperalgesia Model
This acute inflammatory pain model is used to evaluate the analgesic and anti-inflammatory effects of MK-2894.
Materials:
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Paw volume measurement device (plethysmometer) or calipers
-
Thermal or mechanical nociceptive testing apparatus (e.g., hot plate, Hargreaves plantar test, von Frey filaments)
Procedure:
-
Baseline Measurements:
-
Measure the baseline paw volume and nociceptive threshold (thermal latency or mechanical withdrawal threshold) of the mice before any treatment.
-
-
Dosing:
-
Administer MK-2894 orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle as a control, typically 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
-
Assessment of Edema and Hyperalgesia:
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection. The increase in paw volume compared to the baseline is an indicator of inflammation.
-
Assess thermal or mechanical hyperalgesia at the same time points. A reduction in paw withdrawal latency or threshold indicates hyperalgesia.
-
-
Data Analysis:
-
Compare the paw volume and nociceptive thresholds in the MK-2894-treated groups to the vehicle-treated group to determine the anti-inflammatory and analgesic efficacy.
-
Protocol 4: Adjuvant-Induced Arthritis (AIA) Model
This is a more chronic model of inflammatory arthritis. While often performed in rats, it can be adapted for susceptible mouse strains.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the base of the tail or a footpad.
-
-
Dosing:
-
Begin daily oral administration of MK-2894 (e.g., 0.02, 0.1 mg/kg) or vehicle on a prophylactic (e.g., day 0 or day 1) or therapeutic (e.g., after the onset of clinical signs, around day 10-14) schedule.
-
-
Clinical Assessment:
-
Monitor the mice daily for body weight and clinical signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.
-
Measure paw thickness or volume regularly.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28), collect blood for analysis of inflammatory markers (e.g., cytokines) and harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis:
-
Compare the arthritis scores, paw measurements, and histological findings between the MK-2894-treated and vehicle-treated groups.
-
Conclusion
These protocols provide a comprehensive guide for the oral administration and preclinical evaluation of the selective EP4 antagonist MK-2894 in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation for investigating the therapeutic potential of MK-2894 in inflammatory and pain-related research. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are conducted in accordance with ethical guidelines.
References
Application Notes for MK-2894: A Potent and Selective EP4 Receptor Antagonist for the Inhibition of Chronic Paw Swelling
Introduction
MK-2894 is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2][3] By blocking the binding of PGE2 to the EP4 receptor, MK-2894 effectively mitigates downstream signaling pathways that contribute to inflammatory responses, making it a promising therapeutic candidate for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Preclinical studies have demonstrated the potent anti-inflammatory activity of MK-2894 in various animal models of pain and inflammation, including the inhibition of chronic paw swelling.[1][4]
Mechanism of Action
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and plays a crucial role in mediating inflammation.[4] PGE2 exerts its effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4.[2] The EP4 receptor, in particular, is primarily involved in PGE2-elicited inflammation and sensitization of sensory neurons.[3]
Activation of the EP4 receptor by PGE2 initiates a cascade of intracellular events, primarily through the Gs-adenylate cyclase-cAMP-PKA signaling pathway.[2] This leads to the increased production of pro-inflammatory cytokines and contributes to the cardinal signs of inflammation, including swelling (edema), redness, and pain.[2][5] MK-2894 acts as a competitive antagonist at the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the subsequent inflammatory cascade.[1][2] This targeted approach avoids the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.[4]
Applications
Based on its mechanism of action and preclinical efficacy, MK-2894 is a valuable research tool for investigating the role of the EP4 receptor in various physiological and pathological processes. Key research applications include:
-
Inflammatory Arthritis: Studying the therapeutic potential of selective EP4 receptor antagonism in models of rheumatoid arthritis and osteoarthritis.
-
Chronic Pain: Investigating the contribution of the EP4 receptor to chronic inflammatory pain states.
-
Cancer Biology: Exploring the role of the PGE2-EP4 pathway in tumor growth, angiogenesis, and immune evasion.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of MK-2894.
Table 1: In Vitro Activity of MK-2894
| Parameter | Cell Line | Species | Value | Reference |
| Ki | - | - | 0.56 nM | [1] |
| IC50 (cAMP accumulation) | HEK 293 | Human | 2.5 nM | [1] |
| IC50 (cAMP accumulation) | HWB | - | 11 nM | [1] |
Table 2: In Vivo Efficacy of MK-2894 in a Rat Model of Adjuvant-Induced Arthritis
| Parameter | Primary Paw Swelling | Secondary Paw Swelling | Reference |
| ED50 | Not Reported | 0.02 mg/kg/day | [1] |
| ED100 | Not Reported | 0.1 mg/kg/day | [1] |
Experimental Protocols
Here are detailed protocols for two common preclinical models used to evaluate the anti-inflammatory effects of compounds like MK-2894 on paw swelling.
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats for Chronic Paw Swelling
This model induces a systemic inflammatory response, with the development of chronic swelling in both the injected (primary) and contralateral (secondary) paws, mimicking aspects of rheumatoid arthritis.
Materials:
-
MK-2894
-
Vehicle (e.g., 0.5% methylcellulose)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum (10 mg/mL)[7]
-
Male Lewis or Sprague-Dawley rats (6-12 weeks old)[8]
-
25-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers for paw volume/thickness measurement
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Arthritis:
-
On Day 0, thoroughly resuspend the CFA solution.
-
Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw of each rat.[7]
-
-
Drug Administration:
-
Randomize the animals into treatment groups (e.g., vehicle control, MK-2894 low dose, MK-2894 high dose, positive control like indomethacin).
-
Administer MK-2894 or vehicle orally (p.o.) once daily, starting from Day 0 and continuing for the duration of the study (e.g., 14-21 days). Doses can range from 0.1 mg/kg to 10 mg/kg.[1]
-
-
Assessment of Paw Swelling:
-
Measure the volume of both the injected (primary) and non-injected (secondary) hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from Day 0.
-
The secondary paw swelling typically appears around day 12-14.[7]
-
-
Data Analysis:
-
Calculate the change in paw volume for each animal relative to its baseline measurement on Day 0.
-
Compare the mean change in paw volume between the MK-2894-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
The percent inhibition of paw swelling can be calculated as: [1 - (Mean paw volume change in treated group / Mean paw volume change in control group)] x 100.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats for Acute Inflammation
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
MK-2894
-
Vehicle (e.g., 0.5% methylcellulose)
-
1% (w/v) solution of lambda-carrageenan in sterile saline[5]
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
27-gauge needles and 1 mL syringes
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Fasting: House the animals as described above. Fast the rats overnight before the experiment with free access to water.
-
Drug Administration:
-
Administer MK-2894 or vehicle orally (p.o.) 1 hour prior to the carrageenan injection. Doses can be tested in a range, for example, 0.1, 1, and 10 mg/kg.[1]
-
-
Induction of Edema:
-
Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[5]
-
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Determine the percent inhibition of edema for each dose of MK-2894 at each time point compared to the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PGE2-EP4 Receptor Signaling Pathway and Inhibition by MK-2894.
Caption: Workflow for Adjuvant-Induced Arthritis (AIA) Model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application of MK-2894 in Cancer Immunotherapy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a key component of the prostaglandin E2 (PGE2) signaling pathway.[1] In the tumor microenvironment (TME), elevated levels of PGE2, often driven by cyclooxygenase-2 (COX-2) overexpression, contribute to an immunosuppressive landscape that facilitates tumor growth, invasion, and metastasis.[1][2] PGE2, by binding to the EP4 receptor on various immune and cancer cells, orchestrates a range of pro-tumoral activities, including the suppression of effector T cell and natural killer (NK) cell function, and the promotion of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[2][3]
MK-2894, by blocking the PGE2-EP4 interaction, offers a promising therapeutic strategy to counteract this immunosuppression and remodel the TME to be more conducive to anti-tumor immunity. These application notes provide a comprehensive overview of the use of MK-2894 in preclinical cancer immunotherapy models, including its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action of MK-2894 in Cancer Immunotherapy
The primary mechanism of action of MK-2894 in the context of cancer immunotherapy is the blockade of the PGE2-EP4 signaling axis. This intervention leads to a cascade of downstream effects that collectively enhance the host's anti-tumor immune response.
Key effects of MK-2894 include:
-
Reversal of Immune Suppression: MK-2894 abrogates the immunosuppressive effects of PGE2 on cytotoxic T lymphocytes (CTLs) and NK cells, thereby restoring their tumor-killing capabilities.[2][4]
-
Modulation of Myeloid Cells: It can inhibit the differentiation and function of immunosuppressive MDSCs and polarize macrophages towards a pro-inflammatory M1 phenotype, rather than the immunosuppressive M2 phenotype.
-
Enhancement of Dendritic Cell (DC) Function: By blocking EP4 signaling, MK-2894 can improve the antigen-presenting capacity of DCs, a crucial step in initiating an effective anti-tumor T cell response.
-
Direct Effects on Cancer Cells: In some cancer types, EP4 signaling can directly promote cancer cell proliferation, survival, and migration. MK-2894 may therefore also exert direct anti-tumor effects.[4]
Due to its ability to "inflame" the TME, MK-2894 is a strong candidate for combination therapies with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies, potentially converting non-responsive "cold" tumors into responsive "hot" tumors.
Signaling Pathway of PGE2-EP4 and its Inhibition by MK-2894
The binding of PGE2 to the Gs-protein coupled EP4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors like PI3K/Akt and ERK, which collectively mediate the pro-tumoral and immunosuppressive effects of PGE2. MK-2894, as a competitive antagonist, prevents these downstream signaling events.
Data Presentation
The following tables summarize representative quantitative data for EP4 antagonists in various cancer models. Note: Specific data for MK-2894 in these exact assays is limited in publicly available literature. The data presented here for "Compound 36" and "AAT-008" are from potent and selective EP4 antagonists and are intended to be illustrative of the expected activity of compounds in this class, including MK-2894.
Table 1: In Vitro Cytotoxicity of a Representative EP4 Antagonist (Compound 36)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 46.73[1] |
| 4T1 | Breast Cancer | 79.47[1] |
| CT-26 WT | Colon Cancer | 41.39[1] |
| HCA-7 | Colon Cancer | >100[1] |
| LLC | Lung Cancer | >100[1] |
Table 2: In Vivo Tumor Growth Inhibition by Representative EP4 Antagonists
| Compound | Cancer Model | Dose | Administration | Tumor Growth Inhibition (%) |
| Compound 36 | CT-26 Colon Cancer | 75 mg/kg | Oral, daily | 32.0[1] |
| Compound 36 | CT-26 Colon Cancer | 150 mg/kg | Oral, daily | 51.78[1] |
| AAT-008 | CT-26 Colon Cancer | 30 mg/kg/day | Not specified | Mild but significant |
Table 3: Effect of a Representative EP4 Antagonist (AAT-008) on Tumor-Infiltrating Lymphocytes in the CT-26 Model (in combination with radiotherapy)
| Treatment Group | Mean Treg Proportion (%) | Mean Teff Proportion (%) | Teff/Treg Ratio |
| Radiotherapy Alone | 4.0 | 31 | 10 |
| Radiotherapy + AAT-008 (30 mg) | 1.5 | 43 | 22 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of MK-2894 in cancer immunotherapy models.
Protocol 1: In Vitro Cancer Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the direct cytotoxic or anti-proliferative effects of MK-2894 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., CT-26, B16-F10)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MK-2894 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with MK-2894:
-
Prepare serial dilutions of MK-2894 in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MK-2894 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared MK-2894 dilutions or control solutions.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the MK-2894 concentration and determine the IC50 value (the concentration of MK-2894 that inhibits cell growth by 50%).
-
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a syngeneic tumor model to evaluate the in vivo efficacy of MK-2894.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT-26 cells, C57BL/6 for B16-F10 cells)
-
Syngeneic cancer cell line
-
MK-2894
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL of PBS.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-10 days.
-
Once the tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, MK-2894 low dose, MK-2894 high dose). A typical group size is 8-10 mice.
-
-
Treatment Administration:
-
Prepare the MK-2894 formulation in the appropriate vehicle.
-
Administer MK-2894 to the treatment groups, typically via oral gavage, once or twice daily. The dosing will depend on the pharmacokinetic properties of the compound.
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumors can be further processed for histological analysis or flow cytometry.
-
Protocol 3: Flow Cytometry Analysis of the Tumor Microenvironment
This protocol outlines the procedure for analyzing the immune cell composition of tumors from the in vivo study.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Enzyme digestion cocktail (e.g., collagenase IV, hyaluronidase, DNase I)
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, Ly6G, Ly6C, Foxp3)
-
Live/dead stain
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Preparation of Single-Cell Suspension:
-
Place the excised tumor in a petri dish with cold RPMI-1640.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a tube containing the enzyme digestion cocktail.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Add excess FACS buffer to stop the lysis and centrifuge the cells.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Stain the cells with a live/dead dye according to the manufacturer's protocol.
-
Block non-specific antibody binding by incubating the cells with Fc block.
-
Add the cocktail of fluorescently-labeled antibodies for surface markers and incubate in the dark on ice for 30 minutes.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (if required):
-
For intracellular markers like Foxp3 (for Tregs) or cytokines, fix and permeabilize the cells using a commercial kit.
-
Stain with the intracellular antibodies in the permeabilization buffer.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the TME (e.g., percentage of CD8+ T cells, Tregs, MDSCs).
-
Conclusion
MK-2894 represents a promising immunotherapeutic agent with the potential to overcome the immunosuppressive tumor microenvironment. The protocols and data presented here provide a framework for the preclinical evaluation of MK-2894 and other EP4 antagonists in various cancer models. By understanding its mechanism of action and employing robust experimental designs, researchers can further elucidate the therapeutic potential of targeting the PGE2-EP4 pathway in oncology. Future studies should focus on optimizing combination strategies, particularly with immune checkpoint inhibitors, and identifying biomarkers to predict patient response.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Measuring MK-2894 Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2894 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). As a therapeutic candidate for inflammatory diseases, accurate and precise measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and a comprehensive protocol for the quantification of MK-2894 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. Bioanalytical Method for MK-2894 Quantification
A robust and validated LC-MS/MS method is the gold standard for the quantification of small molecules like MK-2894 in complex biological matrices such as plasma.[1] The method outlined below is a representative protocol based on established principles for similar analytes and provides a strong foundation for researchers to develop and validate their own assays.
Experimental Protocol: LC-MS/MS Quantification of MK-2894 in Human Plasma
1. Sample Preparation: Protein Precipitation
This protocol utilizes a straightforward protein precipitation method for sample cleanup, which is efficient for removing high-abundance proteins from the plasma that can interfere with the analysis.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
MK-2894 analytical standard
-
Internal Standard (IS): A stable isotope-labeled MK-2894 (e.g., MK-2894-d4) is highly recommended. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
-
Procedure:
-
Thaw frozen plasma samples on ice to prevent degradation.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution.
-
For the calibration curve and quality control (QC) samples, spike blank plasma with the corresponding MK-2894 working solutions.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each 50 µL plasma sample.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 3,000 x g for 5 minutes.
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for MK-2894 and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For a molecule with the chemical formula C24H22F3NO3S, the protonated molecule [M+H]+ would be the precursor ion.
-
Hypothetical MRM Transitions:
-
MK-2894: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Gas Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Gas: Argon
-
Collision Energy: To be optimized for each transition.
-
II. Data Presentation: Method Validation Summary
The following tables summarize the typical acceptance criteria and expected performance data for a validated bioanalytical method according to regulatory guidelines (e.g., FDA, EMA).
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected plasma concentrations | 1 - 1000 ng/mL |
| Accuracy of Back-calculated Concentrations | ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
Table 2: Accuracy and Precision
| Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| MK-2894 | LQC (3) | > 85% | 90 - 110% |
| MK-2894 | HQC (800) | > 85% | 90 - 110% |
| Internal Standard | MQC | > 85% | 90 - 110% |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |
| Bench-top (in plasma) | 4 hours | Room Temperature | ± 15% |
| Freeze-thaw (in plasma) | 3 cycles | -80°C to Room Temperature | ± 15% |
| Long-term (in plasma) | 30 days | -80°C | ± 15% |
| Post-preparative (in autosampler) | 24 hours | 4°C | ± 15% |
III. Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for measuring MK-2894 plasma concentration.
Caption: Experimental workflow for MK-2894 plasma concentration measurement.
EP4 Receptor Signaling Pathway
MK-2894 exerts its therapeutic effect by antagonizing the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade that is implicated in inflammation and pain. The diagram below illustrates the canonical EP4 receptor signaling pathway.
Caption: EP4 receptor signaling pathway and the inhibitory action of MK-2894.
References
Troubleshooting & Optimization
Optimizing MK-2894 Sodium Salt Concentration for In Vitro Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-2894 sodium salt in in vitro experiments. Authored in a direct question-and-answer format, this resource addresses common challenges and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-2894?
A1: MK-2894 is a potent and highly selective antagonist of the E prostanoid receptor 4 (EP4).[1][2] By blocking the EP4 receptor, MK-2894 inhibits the signaling cascade initiated by prostaglandin E2 (PGE2).[3] This mechanism is crucial in modulating inflammatory responses, as the PGE2-EP4 pathway is a key regulator of inflammation and immune suppression in the tumor microenvironment.[4]
Q2: What are the key in vitro parameters of MK-2894?
A2: MK-2894 demonstrates high affinity and functional antagonism of the EP4 receptor. Key in vitro values are summarized in the table below.
Q3: In which solvents can I dissolve this compound?
A3: MK-2894 is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is the recommended starting concentration for my in vitro experiment?
A4: A good starting point for in vitro experiments is a concentration range that brackets the IC50 value. Based on the reported IC50 of 2.5 nM for inhibiting PGE2-induced cAMP accumulation in HEK293 cells, we recommend starting with a concentration range of 0.1 nM to 100 nM.[1][2] The optimal concentration will ultimately depend on the specific cell type and experimental endpoint.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I observed precipitation after diluting my MK-2894 DMSO stock solution into my aqueous cell culture medium. What should I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity and precipitation.
-
Pre-warm Medium: Warm your cell culture medium to 37°C before adding the MK-2894 stock solution. This can help improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium to reach the final desired concentration.
-
Vortex Gently: After adding the compound to the medium, vortex the solution gently and immediately to ensure it is well-dispersed.
-
Consider a Different Formulation: If precipitation persists, consider the possibility of using a different salt form or formulation if available, though data on alternatives is limited.
-
Issue 2: Inconsistent or No Compound Activity
-
Question: I am not observing the expected inhibitory effect of MK-2894 in my assay. What could be the reason?
-
Answer:
-
Confirm EP4 Receptor Expression: Verify that your cell line expresses the EP4 receptor at a sufficient level. You can confirm this through techniques like qPCR, Western blot, or flow cytometry.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the effects of MK-2894. This is particularly important for functional assays like measuring cAMP levels.
-
Compound Stability: Although generally stable, improper storage of the MK-2894 stock solution (e.g., repeated freeze-thaw cycles, prolonged exposure to light) can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.
-
PGE2 Stimulation: For assays measuring the antagonistic effect of MK-2894, ensure you are stimulating the cells with an appropriate concentration of PGE2 to induce a robust response that can be inhibited.
-
Incubation Time: The incubation time with MK-2894 may need to be optimized. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
Issue 3: Potential Off-Target Effects or Cellular Toxicity
-
Question: I am observing cellular toxicity or unexpected effects that may not be related to EP4 antagonism. How can I address this?
-
Answer:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed toxicity is concentration-dependent. Use a wide range of concentrations to identify a non-toxic working range.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
-
Cell Viability Assay: Run a concurrent cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of MK-2894 at the concentrations used in your primary assay.
-
Selective Antagonist: MK-2894 is reported to be highly selective for the EP4 receptor. However, if off-target effects are suspected, consider using another EP4 antagonist with a different chemical structure as a control.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Ki | 0.56 nM | HEK293 cells overexpressing human EP1-4 | [2] |
| IC50 | 2.5 nM | HEK293 cells (PGE2-induced cAMP accumulation) | [1][2] |
| IC50 | 11 nM | HWB cells (PGE2-induced cAMP accumulation) | [1] |
| Solubility | ≥ 50 mg/mL | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: In Vitro cAMP Accumulation Assay
-
Cell Seeding: Seed HEK293 cells (or another appropriate cell line expressing the EP4 receptor) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Pre-incubation: The next day, remove the culture medium and replace it with serum-free medium containing various concentrations of MK-2894 or vehicle (DMSO). Incubate for 30-60 minutes.
-
PGE2 Stimulation: Add PGE2 to the wells at a final concentration that elicits a submaximal response (e.g., the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the MK-2894 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PGE2-EP4 signaling pathway and the inhibitory action of MK-2894.
Caption: Experimental workflow for determining the IC50 of MK-2894.
Caption: Troubleshooting logic for inconsistent MK-2894 activity.
References
Technical Support Center: Optimizing Oral Bioavailability of MK-2894
Welcome to the technical support center for MK-2894. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the oral bioavailability of the selective EP4 receptor antagonist, MK-2894.
Disclaimer: MK-2894 is a research compound, and the information provided here is for investigational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of MK-2894 in preclinical species?
A1: MK-2894 has demonstrated moderate oral bioavailability in several preclinical models. The reported values are approximately 21% in mice, 29% in rats, and 32% in dogs.[1]
Q2: What are the potential reasons for the moderate oral bioavailability of MK-2894?
A2: The moderate oral bioavailability of a compound like MK-2894 can be attributed to several factors, including:
-
Poor aqueous solubility: Limited solubility in the gastrointestinal fluids can hinder its dissolution and subsequent absorption.
-
First-pass metabolism: Significant metabolism in the liver before the drug reaches systemic circulation can reduce its bioavailability.
-
Efflux transporter activity: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.
Q3: What are some general strategies to improve the oral bioavailability of a compound like MK-2894?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or metabolically unstable compounds. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.
Troubleshooting Guides
This section provides guidance on how to investigate and address potential issues with the oral bioavailability of MK-2894 in your experiments.
Issue 1: Low and Variable Oral Exposure
If you are observing low and inconsistent plasma concentrations of MK-2894 after oral administration, consider the following troubleshooting steps:
Potential Cause: Poor aqueous solubility.
Experimental Protocol to Investigate Solubility:
-
Equilibrium Solubility Assay:
-
Prepare saturated solutions of MK-2894 in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibrate the solutions at 37°C for 24-48 hours.
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of MK-2894 in the filtrate by a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Potential Solutions:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Investigate the use of co-solvents like propylene glycol, ethanol, or polyethylene glycols (PEGs) in your formulation.
-
Surfactants: Screen various non-ionic surfactants (e.g., polysorbates, cremophors) to identify those that enhance the solubility of MK-2894.
-
-
Particle Size Reduction:
-
Micronization: If you are working with a solid form of MK-2894, consider micronization to increase the surface area for dissolution.
-
Table 1: Example Solubility Data Interpretation
| Medium | Solubility (µg/mL) | Implication |
| Water | < 1 | Poorly soluble |
| SGF (pH 1.2) | 5 | Low solubility in acidic conditions |
| FaSSIF (pH 6.5) | 15 | Higher solubility in intestinal fluid |
| FeSSIF (pH 5.0) | 25 | Solubility may be enhanced in the fed state |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
If MK-2894 shows high potency in your in vitro assays but lower than expected efficacy in animal models after oral dosing, this could be due to extensive first-pass metabolism.
Potential Cause: High hepatic first-pass metabolism.
Experimental Protocol to Assess Metabolic Stability:
-
Liver Microsomal Stability Assay:
-
Incubate MK-2894 with liver microsomes from the relevant species (e.g., mouse, rat, human) in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of MK-2894 by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Potential Solutions:
-
Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administering MK-2894 with a known inhibitor of the suspected metabolizing cytochrome P450 enzymes (if known) can help confirm the role of first-pass metabolism. Note: This is for investigational purposes only and not for clinical use.
-
Structural Modification: For medicinal chemists, identifying the metabolic "hotspots" on the MK-2894 molecule could guide the synthesis of analogs with improved metabolic stability.
Table 2: Example Metabolic Stability Data and Interpretation
| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Mouse | < 10 | > 200 | High |
| Rat | 15 | 100 | Moderate |
| Human | 30 | 50 | Low to Moderate |
Issue 3: Higher Exposure with Co-administered Drugs
If you observe a significant increase in MK-2894 plasma levels when co-administered with other compounds, it might be an inhibitor of an efflux transporter.
Potential Cause: MK-2894 is a substrate for an efflux transporter like P-glycoprotein (P-gp).
Experimental Protocol to Evaluate Efflux Transport:
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports to form a confluent monolayer.
-
Measure the transport of MK-2894 in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Potential Solutions:
-
Formulation with P-gp Inhibitors: Incorporating excipients with P-gp inhibitory activity (e.g., certain surfactants and polymers) into the formulation can enhance the intestinal absorption of P-gp substrates.
Table 3: Example Caco-2 Permeability Data and Interpretation
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| MK-2894 alone | 2.5 | 10.0 | 4.0 |
| MK-2894 + Verapamil | 8.0 | 9.5 | 1.2 |
An efflux ratio of 4.0 suggests that MK-2894 is a substrate for an efflux transporter. The reduction of the efflux ratio to 1.2 in the presence of a P-gp inhibitor confirms the involvement of P-gp.
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Poor Oral Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
Signaling Pathway of Prostaglandin E2 (PGE2) via the EP4 Receptor
Caption: PGE2-EP4 signaling pathway and antagonism by MK-2894.
Logical Relationship for Efflux Transporter Hypothesis
Caption: Decision tree for identifying P-gp substrates.
References
troubleshooting MK-2894 dose-dependent response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-2894, a potent and selective EP4 receptor antagonist. The information is tailored for scientists and drug development professionals to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-2894?
A1: MK-2894 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It functions by competitively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling pathways.[1][2] The primary pathway affected is the Gs-protein coupled activation of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Q2: Is MK-2894 a Selective Androgen Receptor Modulator (SARM)?
A2: No, MK-2894 is not a SARM. It is a selective EP4 receptor antagonist. This is a critical distinction as its biological effects are mediated through the prostaglandin signaling pathway, not the androgen receptor.
Q3: What are the key downstream signaling pathways affected by MK-2894?
A3: The primary pathway inhibited by MK-2894 is the PGE2/EP4/Gs/cAMP/PKA signaling cascade.[1][3] However, EP4 signaling can be complex and may also involve Gαi and phosphatidylinositol 3-kinase (PI3K) pathways.[4] Therefore, the effects of MK-2894 may extend beyond cAMP modulation.
Q4: I am not observing a dose-dependent inhibition of cAMP production with MK-2894. What are the potential reasons?
A4: Several factors could contribute to a lack of dose-dependent response. Please refer to the Troubleshooting Guide: Inconsistent In Vitro Dose-Response section below for a detailed breakdown of potential causes and solutions.
Q5: Are there potential off-target effects I should be aware of?
A5: While MK-2894 is reported to be a selective EP4 antagonist, it is crucial to consider potential crosstalk with other prostanoid receptors, particularly the EP2 receptor, which also signals through cAMP.[5][6][7] High concentrations of MK-2894 might exhibit off-target effects. It is recommended to determine the optimal concentration range in your specific experimental system.
Troubleshooting Guides
Troubleshooting Guide: Inconsistent In Vitro Dose-Response
This guide addresses common issues when a clear dose-dependent inhibitory effect of MK-2894 is not observed in cell-based assays, such as a cAMP accumulation assay.
| Potential Cause | Recommended Action |
| Suboptimal PGE2 Concentration | The concentration of PGE2 used to stimulate the EP4 receptor is critical. If the PGE2 concentration is too high, it may overcome the competitive antagonism of MK-2894, especially at lower antagonist doses. Solution: Perform a dose-response curve for PGE2 to determine the EC50 and EC80 values in your cell system. Use a concentration at or near the EC80 for your inhibition assays to ensure a robust but surmountable signal. |
| Presence of Endogenous Prostaglandins | Cells in culture can produce their own prostaglandins, leading to a high basal level of EP4 receptor activation and masking the inhibitory effect of MK-2894. Solution: Pre-treat cells with a cyclooxygenase (COX) inhibitor, such as indomethacin (1-10 µM), for 24 hours prior to the experiment to reduce endogenous PGE2 production.[8] |
| Receptor Crosstalk (EP2/EP4) | Many cell types express both EP2 and EP4 receptors, both of which signal through cAMP.[5][6][7] If your cells have high EP2 expression, the observed cAMP response may be a composite of both receptors, diluting the specific inhibitory effect of the EP4 antagonist MK-2894. Solution: 1. Characterize the EP receptor expression profile of your cell line (e.g., via qPCR or Western blot). 2. Use a selective EP2 antagonist in conjunction with MK-2894 to isolate the EP4-specific response.[5][7] |
| Incorrect Assay Conditions | The kinetics of cAMP signaling can vary. The timing of agonist stimulation and antagonist pre-incubation can significantly impact the results. Solution: Optimize the pre-incubation time with MK-2894 (typically 15-60 minutes) and the stimulation time with PGE2 (often a short incubation of 10-30 minutes is sufficient for cAMP assays).[8][9] |
| Cell Health and Passage Number | Poor cell health or high passage numbers can lead to altered receptor expression and signaling capacity, resulting in inconsistent data. Solution: Ensure cells are healthy, within a low passage number range, and cultured under consistent conditions. Regularly check for mycoplasma contamination. |
| Compound Solubility and Stability | Poor solubility or degradation of MK-2894 in your assay medium can lead to inaccurate concentrations and a flattened dose-response curve. Solution: Verify the solubility of MK-2894 in your vehicle (e.g., DMSO) and final assay buffer. Prepare fresh dilutions for each experiment. |
Troubleshooting Guide: Unexpected In Vivo Efficacy Results
This guide provides insights into potential reasons for observing a lack of expected efficacy or inconsistent results in animal models.
| Potential Cause | Recommended Action |
| Pharmacokinetics and Bioavailability | The dose, route of administration, and dosing frequency may not be optimal for achieving and maintaining therapeutic concentrations of MK-2894 at the target site. Solution: Review available pharmacokinetic data for MK-2894 in the relevant species. If unavailable, conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life to inform your dosing regimen. |
| Metabolism of the Compound | Rapid metabolism of MK-2894 in the study species can lead to lower than expected exposure and reduced efficacy. Solution: Investigate the metabolic stability of MK-2894 in liver microsomes from the species being used. This can provide insights into its clearance rate. |
| Target Engagement | It is crucial to confirm that the administered dose of MK-2894 is sufficient to engage the EP4 receptor in the target tissue. Solution: If possible, collect tissue samples at the end of the study and measure a downstream biomarker of EP4 signaling (e.g., cAMP levels or expression of EP4-regulated genes) to confirm target engagement. |
| Complexity of the Disease Model | The pathophysiology of the chosen animal model may involve signaling pathways that are not solely dependent on EP4 activation. Solution: Thoroughly research the role of the PGE2-EP4 axis in your specific disease model. Consider the involvement of other pro-inflammatory mediators and signaling pathways. |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for MK-2894 Activity
This protocol outlines a method to determine the inhibitory activity of MK-2894 on PGE2-induced cAMP production in a cell-based assay.
1. Cell Preparation:
-
Plate cells (e.g., HEK293 expressing human EP4 receptor, or a relevant cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture cells overnight in their standard growth medium.
-
The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal signaling.
2. Compound Preparation:
-
Prepare a stock solution of MK-2894 in 100% DMSO.
-
Serially dilute the MK-2894 stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).
-
Prepare a stock solution of PGE2 in a suitable solvent (e.g., ethanol or DMSO) and dilute it in serum-free medium to a concentration that is 2X the final desired EC80 concentration.
3. Assay Procedure:
-
Pre-treat the cells with the various concentrations of MK-2894 for 30 minutes at 37°C. Include a vehicle control (medium with the same final DMSO concentration).
-
Add the 2X PGE2 solution to the wells to stimulate the cells.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Convert the raw data (e.g., fluorescence or luminescence ratios) to cAMP concentrations using a standard curve.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with no PGE2 stimulation (100% inhibition).
-
Plot the normalized response against the log of the MK-2894 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Canonical PGE2/EP4 signaling pathway and the antagonistic action of MK-2894.
Caption: Workflow for troubleshooting inconsistent in vitro dose-response of MK-2894.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of EP4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with EP4 antagonists. Our goal is to help you minimize off-target effects and ensure the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My EP4 antagonist shows lower than expected potency in my cell-based assay.
Answer:
Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Cell Line Verification: Confirm that your cell line (e.g., HEK293, CHO-K1) stably expresses the human EP4 receptor at sufficient levels.[1][2] Low receptor expression will lead to a diminished response.
-
Agonist Concentration: Ensure you are using the correct concentration of the agonist (e.g., PGE2). For antagonist assays, it is common to use an agonist concentration that elicits 80% of the maximal response (EC80).[1][2] An incorrect agonist concentration can shift the IC50 curve of your antagonist.
-
Compound Stability and Solubility: Verify the stability and solubility of your EP4 antagonist in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or performing a solubility test.
-
Assay Incubation Times: Optimize the pre-incubation time for the antagonist to ensure it has sufficient time to bind to the receptor before the addition of the agonist.[2] Similarly, ensure the agonist stimulation time is appropriate for the signaling pathway being measured (e.g., 20 minutes for cAMP production).[1]
-
Phosphodiesterase (PDE) Inhibition: When measuring cAMP levels, the inclusion of a PDE inhibitor (e.g., IBMX) is crucial to prevent the degradation of cAMP and ensure a robust signal.[2]
Question 2: I am observing unexpected cellular effects that don't seem to be mediated by EP4 antagonism.
Answer:
This could indicate off-target effects. Here’s how to approach this issue:
-
Selectivity Profiling: The most critical step is to perform a comprehensive selectivity screen against other prostanoid receptors, particularly EP1, EP2, and EP3.[1][3][4] This will determine if your antagonist is cross-reacting with other receptors that might be present in your experimental system.
-
Review Compound Structure: Some EP4 antagonists, especially first-generation compounds, may contain reactive functional groups (e.g., sulfonyl urea/acylsulfonamide) that could lead to off-target interactions.[3]
-
Use a Structurally Unrelated Antagonist: As a control, use a well-characterized, structurally distinct EP4 antagonist to see if it reproduces the same unexpected effects. If the effects are not replicated, it is more likely that the initial observations were due to off-target activities of the first compound.
-
Knockout/Knockdown Controls: If possible, use a cell line where the EP4 receptor has been knocked out or knocked down. If the unexpected effect persists in the absence of the EP4 receptor, it is a strong indicator of an off-target mechanism.
-
Consider Alternative Signaling Pathways: While EP4 primarily signals through Gαs to increase cAMP, it can also couple to other pathways, such as Gαi and β-arrestin.[5][6] Investigate whether your antagonist might be acting as a biased ligand, preferentially activating one pathway over another, which could lead to unexpected cellular responses.
Question 3: My in vivo results with the EP4 antagonist do not correlate with my in vitro potency.
Answer:
Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: Investigate the pharmacokinetic properties of your antagonist, including its absorption, distribution, metabolism, and excretion (ADME). Poor oral bioavailability or rapid metabolism can lead to insufficient drug exposure at the target site.[3]
-
Target Engagement: It is essential to confirm that the antagonist is reaching and binding to the EP4 receptor in vivo. This can be assessed through ex vivo assays, such as measuring the inhibition of PGE2-induced cytokine release in whole blood samples taken from treated animals.
-
Animal Model Considerations: The expression and function of the EP4 receptor can differ between species. Ensure that your antagonist is potent against the EP4 receptor of the animal model you are using.[4] Additionally, the specific disease model may involve complex signaling networks where targeting only the EP4 receptor is not sufficient to produce the desired effect.
-
Dosing and Formulation: The dose and formulation of the antagonist are critical for achieving therapeutic concentrations. Ensure that the dose is appropriate based on preclinical efficacy and safety studies, and that the formulation allows for adequate absorption.
Frequently Asked Questions (FAQs)
What are the primary off-target concerns for EP4 antagonists?
The primary off-target concerns for EP4 antagonists are other E-type prostanoid receptors (EP1, EP2, and EP3) due to their structural similarities.[1][4] Cross-reactivity with these receptors can lead to unintended biological effects, as they mediate different signaling pathways. For instance, EP1 activation leads to increased intracellular calcium, while EP3 activation can inhibit cAMP production.[7] Therefore, highly selective EP4 antagonists are crucial for minimizing these side effects.
How can I experimentally determine the selectivity of my EP4 antagonist?
The selectivity of an EP4 antagonist can be determined by comparing its potency (IC50 value) at the EP4 receptor to its potency at other EP receptors (EP1, EP2, EP3). This is typically done using functional assays, such as cAMP measurement assays for EP2 and EP4, and calcium mobilization assays for EP1.[2][4] A compound is considered selective if it has a significantly higher potency for EP4 compared to the other receptors (e.g., >100-fold selectivity).
What are the main signaling pathways activated by the EP4 receptor?
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein.[5] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (camp) levels.[6][8] This increase in cAMP activates Protein Kinase A (PKA). There is also evidence that the EP4 receptor can couple to other signaling pathways, including the Gαi protein (inhibiting cAMP) and β-arrestin pathways, which can lead to the activation of other kinases like PI3K/Akt and ERK.[6][9][10]
Are there any strategies to reduce systemic off-target effects in vivo?
One emerging strategy to limit systemic off-target effects is the use of nanoparticle-based drug delivery systems.[11] Encapsulating EP4 antagonists in nanoparticles can help to target the drug to the desired tissue or tumor microenvironment, thereby reducing systemic exposure and potential side effects.[11]
Quantitative Data Summary
The following table summarizes the selectivity profiles of several reported EP4 antagonists.
| Compound | EP4 IC50 (nM) | EP1 IC50 (nM) | EP2 IC50 (nM) | EP3 IC50 (nM) | Reference |
| Compound 36 | 4.3 | > 10,000 | > 10,000 | > 10,000 | [3] |
| L001 | 1.47 (human) | > 10,000 | > 10,000 | > 10,000 | [4] |
| Compound 1 | 123 | - | - | - | [1] |
| Compound 2 | 123 | - | - | - | [1] |
| Compound 3 | 42 | - | - | - | [1] |
| CJ-023,423 | 1560 | - | - | - | [1] |
| CJ-042,794 | 840 | - | - | - | [1] |
| E7046 | 10.19 | - | - | - | [3] |
Note: "-" indicates data not provided in the cited source.
Experimental Protocols
Protocol 1: cAMP Measurement Assay (Antagonist Mode)
This protocol outlines the measurement of antagonist activity by quantifying the inhibition of agonist-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.[2]
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) into a 384-well assay plate at a predetermined optimal density and incubate overnight.[2]
-
Compound Addition:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
Add serial dilutions of the test antagonist compounds to the wells.
-
Include wells for a positive control (agonist only) and negative control (buffer only).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonists to bind to the receptor.[2]
-
Agonist Stimulation: Add the EP4 agonist (e.g., PGE2) at a concentration that elicits 80% of the maximal response (EC80). Incubate for a defined period (e.g., 20 minutes).[1][2]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's instructions.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the percent inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This assay determines the affinity of a compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the EP4 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
Visualizations
Caption: EP4 Receptor Signaling Pathways.
Caption: EP4 Antagonist Development Workflow.
References
- 1. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of MK-2894 sodium salt in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MK-2894 sodium salt in aqueous solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[1]
Q2: What is the general stability of this compound in aqueous solution at room temperature?
This compound is a salt of a weak acid and a strong base, and its stability in aqueous solution can be influenced by pH, temperature, and light. While specific public data on its degradation kinetics is limited, similar pharmaceutical compounds in aqueous solution may undergo hydrolysis. For critical experiments, it is advisable to use freshly prepared solutions or conduct a preliminary stability assessment under your specific experimental conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is expected to be pH-dependent. Generally, the hydrolysis of compounds can be catalyzed by both acidic and basic conditions.[2] A pH-rate profile would be necessary to determine the optimal pH for maximum stability. It is recommended to buffer aqueous solutions to a pH where the compound exhibits the greatest stability.
Q4: Is this compound sensitive to light?
Photostability testing is a crucial part of stress testing for new drug substances.[2] To minimize the risk of photodegradation, it is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | - Prepare fresh solutions for each experiment.- Ensure the pH of the aqueous solution is controlled and optimized for stability.- Protect the solution from light and store at an appropriate temperature. |
| Loss of compound potency over time | Chemical instability in the prepared aqueous solution. | - Perform a short-term stability study under your experimental conditions (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.- Consider using a different solvent or co-solvent system if aqueous stability is insufficient. |
| Precipitation of the compound | Poor solubility or pH-dependent solubility. | - Confirm the solubility of this compound in your specific aqueous buffer.- Adjust the pH of the solution to enhance solubility.- Consider the use of solubilizing agents, but verify their compatibility with your experimental system. |
Experimental Protocols
pH-Dependent Stability Study
This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 2, 4, 7, 9, 12).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration relevant to your experiments.
-
Incubation: Aliquot the solutions into amber vials and incubate them at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which the lowest k value is observed is the pH of maximum stability.
Photostability Study
This protocol is designed to evaluate the impact of light on the stability of this compound solutions.
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent or buffer.
-
Sample Exposure:
-
Light-Exposed Sample: Place the solution in a clear, photostransparent container and expose it to a light source that mimics a standardized daylight spectrum (as per ICH Q1B guidelines).
-
Dark Control: Wrap an identical container with aluminum foil to protect it from light and place it alongside the light-exposed sample.
-
-
Incubation: Maintain a constant temperature for both samples throughout the experiment.
-
Time Points: Collect samples from both the light-exposed and dark control containers at various time points.
-
Analysis: Quantify the concentration of this compound in all samples using a validated HPLC method.
-
Data Analysis: Compare the degradation rate of the light-exposed sample to the dark control to assess the extent of photodegradation.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected outcomes from the described experimental protocols.
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.025 | 27.7 |
| 4.0 | 0.010 | 69.3 |
| 7.0 | 0.005 | 138.6 |
| 9.0 | 0.012 | 57.8 |
| 12.0 | 0.030 | 23.1 |
Table 2: Hypothetical Photostability of this compound in pH 7.4 Buffer at 25°C
| Condition | Degradation after 24 hours (%) |
| Exposed to Light | 15.2 |
| Dark Control | 1.8 |
Visualizations
MK-2894 Signaling Pathway
MK-2894 is an antagonist of the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor typically initiates downstream signaling cascades involving cAMP and PI3K.[3][4][5] MK-2894 blocks these actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qlaboratories.com [qlaboratories.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EP4 Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to EP4 inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished or no response to our EP4 inhibitor in our cancer cell line. What are the potential mechanisms of resistance?
A1: Resistance to EP4 inhibition can arise from several factors. The prostaglandin E2 (PGE2)-EP4 signaling pathway is complex and intersects with multiple other pro-tumorigenic pathways. Key resistance mechanisms include:
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for EP4 blockade by upregulating parallel signaling cascades. The EP4 receptor signals through cAMP/PKA, PI3K/Akt, and ERK pathways.[1][2][3] Crosstalk with other receptors, such as the epidermal growth factor receptor (EGFR), can also promote resistance.[2]
-
Redundancy with EP2 Signaling: Both EP2 and EP4 receptors can signal through the cAMP/PKA pathway to promote immunosuppressive effects.[4] In some contexts, EP2 signaling can compensate for EP4 inhibition, necessitating a dual blockade strategy.[4]
-
Immunosuppressive Tumor Microenvironment (TME): The efficacy of EP4 inhibitors can be limited by a highly immunosuppressive TME. PGE2, acting through EP4 on various immune cells, suppresses the function of Natural Killer (NK) cells and effector T cells while promoting the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3][5][6]
-
Cancer Stem Cells (CSCs): EP4 signaling has been implicated in the maintenance and survival of cancer stem cells, which are inherently resistant to many therapies.[1][3]
Q2: Our in vivo xenograft model shows initial tumor growth inhibition with an EP4 antagonist, but tumors eventually regrow. What could be happening?
A2: This phenomenon, often termed acquired resistance, is common. In addition to the mechanisms described in Q1, consider the following:
-
Immune Evasion: In immunocompetent models, prolonged EP4 inhibition might lead to the selection of tumor clones that have developed alternative mechanisms of immune evasion, independent of the PGE2-EP4 axis.
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression profiles that confer resistance. For instance, epigenetic activation of the EP4 receptor itself can contribute to therapy resistance.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Suboptimal drug exposure at the tumor site can lead to incomplete target inhibition and the development of resistance. It is crucial to ensure that the dosing regimen achieves sustained and effective concentrations of the EP4 inhibitor.
Q3: What are the most promising combination strategies to overcome resistance to EP4 inhibitors?
A3: Combining EP4 inhibitors with other anti-cancer agents is a highly promising strategy to enhance efficacy and overcome resistance.[7] Key combinations include:
-
Chemotherapy: EP4 antagonists can reverse resistance to several chemotherapeutic agents.[1][3] For example, combining an EP4 inhibitor with oxaliplatin has shown synergistic effects in colon cancer models.[8]
-
Immune Checkpoint Inhibitors (ICIs): Given the immunosuppressive role of the PGE2-EP4 pathway, combining EP4 antagonists with ICIs (e.g., anti-PD-1 or anti-CTLA-4) is a rational approach.[5] This combination aims to both directly target the tumor and reinvigorate the anti-tumor immune response.[3][5] Clinical trials are exploring this strategy.[9][10]
-
Dual EP2/EP4 Inhibition: In tumor models where both EP2 and EP4 contribute to immunosuppression, a dual inhibitor may be more effective than a selective EP4 antagonist.[4]
-
Targeted Therapies: Combining EP4 inhibitors with drugs targeting other key signaling pathways (e.g., EGFR, IGF-1R) could be effective, depending on the specific genetic and signaling landscape of the cancer.[11]
Troubleshooting Guides
Problem 1: Lack of in vitro cytotoxicity with EP4 inhibitor as a monotherapy.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low EP4 receptor expression on cancer cells. | Verify EP4 expression levels in your cell line. | Western Blotting/Immunofluorescence: Lyse cells and probe for EP4 protein or fix and stain cells with an anti-EP4 antibody. |
| Redundant signaling through the EP2 receptor. | Test for EP2 expression and consider a dual EP2/EP4 inhibitor or co-treatment with an EP2 antagonist. | qRT-PCR/Western Blotting: Analyze EP2 mRNA and protein levels. |
| Cell line is not dependent on PGE2-EP4 signaling for proliferation. | Assess the effect of PGE2 on cell proliferation. | Cell Proliferation Assay (MTS/MTT): Culture cells in the presence of varying concentrations of PGE2 to determine if it stimulates growth. |
| EP4 inhibitor primarily impacts migration and invasion, not proliferation. | Evaluate the effect of the inhibitor on cell migration and invasion. | Transwell Migration/Invasion Assay: Seed cells in the upper chamber of a Transwell plate with or without a Matrigel coating and assess migration/invasion towards a chemoattractant in the lower chamber in the presence of the EP4 inhibitor. |
Problem 2: EP4 inhibitor is effective in vitro but shows poor efficacy in an in vivo syngeneic model.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Highly immunosuppressive tumor microenvironment. | Analyze the immune cell composition of the tumors. | Flow Cytometry/Immunohistochemistry: Isolate tumors, prepare single-cell suspensions, and stain for immune cell markers (e.g., CD8+ T cells, NK cells, MDSCs, Tregs). |
| Suboptimal dosing or poor pharmacokinetics. | Perform pharmacokinetic studies to determine drug exposure in plasma and tumor tissue. | LC-MS/MS Analysis: Collect plasma and tumor samples at various time points after drug administration and quantify drug concentration. |
| Development of compensatory immune evasion mechanisms. | Evaluate the expression of other immune checkpoint molecules. | Flow Cytometry/qRT-PCR: Analyze the expression of PD-L1, CTLA-4, and other checkpoint molecules on tumor and immune cells from treated and untreated mice. |
Quantitative Data Summary
Table 1: Efficacy of EP4 Antagonists in Preclinical and Clinical Studies
| EP4 Antagonist | Cancer Type | Model | Key Findings | Reference |
| ONO-AE3-208 | Colon Cancer | In vitro | Reverses resistance to apoptosis. | [3] |
| AH23848 | Colon Cancer | In vitro | Reverses resistance to apoptosis. | [3] |
| L-161,982 | Colon Cancer | In vitro | Synergistically enhances oxaliplatin efficacy. | [8] |
| RQ-15986 | Prostate Cancer | In vitro | Inhibits proliferation and invasion. | [1] |
| E7046 | Various Advanced Cancers | Phase I Clinical Trial | Stable disease observed in 23% of patients. | [12] |
| Vorbipiprant + Balstilimab (anti-PD-1) | Metastatic Colorectal Cancer | Phase Ib/IIa Clinical Trial | Disease control rate of 50%; Overall response rate of 11%. | [9][10] |
| Compound 36 + Capecitabine | Colon Cancer | Xenograft | Significantly suppressed tumor growth (TGI up to 94.26%). | [13] |
Signaling Pathways and Experimental Workflows
Caption: Simplified EP4 signaling pathways in cancer cells.
Caption: Workflow for investigating and overcoming EP4 inhibitor resistance.
Caption: Rationale for combination therapies with EP4 inhibitors.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. EP4 as a Therapeutic Target for Aggressive Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MK-2894 Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of MK-2894.
Frequently Asked Questions (FAQs)
Q1: What is MK-2894 and what is its mechanism of action?
A1: MK-2894 is a potent, selective, and orally active antagonist of the E prostanoid receptor 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that, when activated by its ligand prostaglandin E2 (PGE2), primarily signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, MK-2894 inhibits downstream signaling pathways, which has been shown to have anti-inflammatory effects.[1]
Q2: What are the common administration routes for MK-2894 in animal models?
A2: MK-2894 has been successfully administered in animal models via oral gavage and intravenous injection.[1] The choice of administration route will depend on the specific experimental design and objectives.
Q3: What are the reported pharmacokinetic parameters of MK-2894 in different species?
A3: The pharmacokinetic profile of MK-2894 has been characterized in mice, rats, and dogs. A summary of key parameters is provided in the data tables below.
Troubleshooting Guides
Issue 1: Precipitation of MK-2894 in formulation or upon administration.
-
Potential Cause: MK-2894 is a poorly water-soluble compound. Precipitation can occur if the solubility limit is exceeded in the chosen vehicle or upon contact with physiological fluids.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Make sure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding co-solvents. Gentle warming or sonication can aid in this process.
-
Optimize Co-solvent Ratios: The ratio of solvents in the formulation is critical. Refer to the recommended formulation protocols below. For intravenous administration, ensure the final concentration of DMSO is low to minimize toxicity.
-
Prepare Fresh Formulations: It is recommended to prepare formulations fresh on the day of use to minimize the risk of precipitation over time.
-
Consider a Different Formulation: If precipitation persists, consider using a different formulation strategy, such as one containing SBE-β-CD, which can enhance the solubility of poorly soluble compounds.
-
Issue 2: Inconsistent or lower-than-expected in vivo exposure.
-
Potential Cause: This could be due to incomplete dissolution in the formulation, instability of the compound in the formulation, or issues with the administration procedure.
-
Troubleshooting Steps:
-
Verify Formulation Preparation: Double-check all calculations and measurements during formulation preparation. Ensure the compound is fully dissolved.
-
Check Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For intravenous injections, confirm proper insertion into the vein to avoid subcutaneous leakage.
-
Assess Compound Stability: While MK-2894 is generally stable, prolonged storage in certain solvents or at inappropriate temperatures could lead to degradation. Prepare fresh solutions when possible.
-
Evaluate Animal Health: The health status of the animals can impact drug absorption and metabolism. Ensure animals are healthy and properly fasted if required by the experimental protocol.
-
Issue 3: Vehicle-related toxicity or adverse effects.
-
Potential Cause: Some vehicles, particularly at high concentrations, can cause local or systemic toxicity.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: For intravenous administration, it is crucial to keep the final concentration of DMSO as low as possible (ideally below 10% in the final formulation and administered slowly).
-
Observe for Clinical Signs: Monitor animals closely after administration for any signs of distress, irritation at the injection site, or other adverse effects.
-
Run a Vehicle Control Group: Always include a control group that receives the vehicle alone to differentiate between vehicle effects and compound-specific effects.
-
Consider Alternative Vehicles: If toxicity is observed, explore alternative formulations with better tolerability.
-
Data Presentation
Table 1: Solubility of MK-2894 in Common Vehicles
| Vehicle | Concentration | Observation |
| DMSO | 10 mM | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.28 mM) | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.28 mM) | Suspended solution[1] |
Table 2: Pharmacokinetic Parameters of MK-2894 in Different Species
| Species | Administration Route | Dose | Cmax (µM) | T½ (h) | Bioavailability (F%) |
| Mouse | Oral | 20 mg/kg | 1.4 | 15 | 21%[1] |
| Intravenous | 5 mg/kg | - | - | - | |
| Rat | Oral | 20 mg/kg | 4.5 | 4.5 | 29%[1] |
| Intravenous | 5 mg/kg | - | - | - | |
| Dog | Oral | 5 mg/kg | 3.3 | 8.8 | 32%[1] |
| Intravenous | 1 mg/kg | - | - | - |
Experimental Protocols
Protocol 1: Preparation of MK-2894 Formulation for Oral Administration (Clear Solution)
-
Prepare a stock solution of MK-2894 in DMSO. For example, dissolve MK-2894 in DMSO to a concentration of 25 mg/mL.
-
Add PEG300. To the DMSO stock solution, add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80. To the DMSO/PEG300 mixture, add Tween-80 to a final concentration of 5% of the total volume and mix until a clear solution is formed.
-
Add Saline. Finally, add saline to reach the desired final volume (45% of the total volume) and mix well. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Protocol 2: Preparation of MK-2894 Formulation for Oral or Intraperitoneal Administration (Suspension)
-
Prepare a stock solution of MK-2894 in DMSO. For example, dissolve MK-2894 in DMSO to a concentration of 25 mg/mL.
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Combine the solutions. Add the MK-2894 DMSO stock solution to the 20% SBE-β-CD solution to achieve a final DMSO concentration of 10%. The final formulation will be a suspension.[1]
-
Sonication (if necessary). If the compound does not readily suspend, sonicate the mixture to ensure a uniform suspension before administration.
Protocol 3: Administration of MK-2894 via Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Carefully insert a sterile, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position (esophagus), administer the prepared MK-2894 formulation slowly and steadily.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Monitor the animal for a few minutes after the procedure for any signs of distress.
Protocol 4: Administration of MK-2894 via Intravenous Injection in Mice (Tail Vein)
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. To dilate the tail veins, warm the tail using a heat lamp or warm water.
-
Needle Insertion: Using a sterile insulin syringe with a small gauge needle (e.g., 27-30G), carefully insert the needle into one of the lateral tail veins.
-
Dose Administration: Once the needle is correctly positioned within the vein (a small flash of blood may be visible in the hub of the needle), slowly inject the MK-2894 formulation.
-
Needle Removal and Pressure Application: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualization
Caption: EP4 Receptor Signaling Pathway and the antagonistic action of MK-2894.
Caption: Experimental workflow for refining MK-2894 in vivo delivery.
References
adjusting MK-2894 dosage for different animal models
Disclaimer: The following information is intended for research and professional use only. MK-2866, also known as Enobosarm or Ostarine, is an investigational drug and not approved for human consumption. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-2866 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is MK-2866 (Enobosarm) and what is its primary mechanism of action?
A1: MK-2866 (Enobosarm) is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone.[2][3] This tissue selectivity allows for anabolic effects, such as increased muscle mass and bone density, with potentially fewer androgenic side effects on other tissues like the prostate and seminal vesicles compared to traditional anabolic steroids.[1][4]
Q2: What are the common research applications for MK-2866 in animal models?
A2: Preclinical studies in animal models have investigated MK-2866 for its potential to:
-
Counteract muscle wasting (cachexia) associated with chronic diseases.[1]
-
Improve muscle mass and physical function in conditions of sarcopenia (age-related muscle loss).[1]
-
Enhance bone mineral density and promote bone healing, particularly in models of osteoporosis.[5][6]
-
Stimulate muscle regeneration and recovery after injury.[2]
Q3: How should I prepare and administer MK-2866 to my animals?
A3: MK-2866 is typically administered orally or via subcutaneous injection.[4][7][8][9] For oral administration, it can be mixed with the animal's feed.[5][6] For subcutaneous injections, the compound is often dissolved in a vehicle such as a mixture of dimethylsulfoxide (DMSO) and polyethylene glycol 300 (PEG300).[4][9] It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the chosen animal model and administration route.
Q4: What are some potential side effects or off-target effects to monitor in animal models?
A4: While MK-2866 is designed for tissue selectivity, some studies in animal models have reported potential side effects, including:
-
An increase in uterine weight in female rats at higher doses.[5][10]
-
An increase in prostate weight in orchiectomized rats receiving the compound as a prophylactic treatment.[6]
-
Profibrotic changes in the heart of male rats after 30 days of administration at 0.4 mg/kg.[7]
-
Suppression of luteinizing hormone at a dose of 15 mg/kg in mice.[10]
Researchers should carefully monitor for these and any other unexpected physiological or behavioral changes in their animal subjects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected anabolic effect (e.g., no significant increase in muscle mass). | - Incorrect dosage.- Inappropriate administration route or vehicle.- Insufficient duration of the study.- Compound degradation. | - Review the dosage tables below and consider a dose-response study.- Ensure proper dissolution of the compound and that the chosen vehicle is suitable for absorption.- Preclinical studies often run for several weeks to observe significant changes.- Verify the purity and stability of your MK-2866 supply. |
| Inconsistent results between animals in the same treatment group. | - Variability in compound intake (if administered in feed).- Inconsistent injection technique.- Underlying health differences in the animal cohort. | - Consider switching to oral gavage or subcutaneous injection for more precise dosing.- Ensure all personnel are trained in consistent administration techniques.- Ensure animals are of a similar age, weight, and health status at the start of the study. |
| Observed adverse effects (e.g., unexpected changes in organ weight). | - Dosage may be too high for the specific animal model or sex.- Off-target effects of the compound. | - Reduce the dosage and/or consult the literature for toxicity studies.- Conduct thorough histological and pathological analysis of relevant organs. |
Dosage and Administration Data in Animal Models
The following tables summarize dosages of MK-2866 used in various preclinical studies. It is crucial to note that the optimal dosage can vary significantly based on the animal model, age, sex, and the specific research question.
Rat Models
| Indication | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Postmenopausal Osteoporosis | Ovariectomized female Sprague-Dawley rats | 0.04, 0.4, 4 mg/kg/day | Oral (in feed) | 5 weeks | Improved bone mineral density and volume at intermediate and high doses. | [5][10] |
| Aged Male Osteoporosis & Bone Healing | Orchiectomized male Sprague-Dawley rats | ~0.35 mg/kg/day | Oral (in feed) | Up to 18 weeks | Prophylactic treatment increased callus area and density. Therapeutic treatment had negative effects on bone healing. | [6][11] |
| Muscle Growth | Male Wistar rats | 0.4 mg/kg/day | Subcutaneous injection | 30 days | Increased expression of myogenic markers and muscle mass. | [7][8] |
| Submaximal Endurance | Male Wistar rats | 0.4 mg/kg/day | Subcutaneous injection | 8 weeks | Blunted the positive effect of endurance training on submaximal endurance. | [9] |
| General Anabolic Effects | Castrated male rats | 0.03 mg/day | Not specified | Not specified | Restored levator ani muscle weight. | [12] |
Bovine Models
| Indication | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Pharmacokinetics | Bovines | Not specified | Not specified | Single administration | Enobosarm and its metabolites were detectable in urine and feces. | [13][14] |
Experimental Protocols
Protocol 1: Evaluation of MK-2866 on Muscle Mass in a Rat Model of Ovariectomy-Induced Osteoporosis
-
Animal Model: Female Sprague-Dawley rats (3 months old).
-
Procedure:
-
Perform ovariectomy (OVX) or sham surgery.
-
Allow an 8-week post-surgery period for the development of osteoporotic conditions.
-
Divide OVX rats into treatment groups receiving MK-2866 at low (0.04 mg/kg), intermediate (0.4 mg/kg), and high (4 mg/kg) daily doses, and a vehicle control group.
-
Administer MK-2866 orally by mixing it into the animals' soy-free diet for 5 weeks.
-
At the end of the treatment period, euthanize the animals and collect tissues.
-
Weigh the uterus, gastrocnemius, and soleus muscles.
-
Analyze muscle fiber size, capillary density, and enzyme activity (e.g., lactate dehydrogenase, citrate synthase).[10]
-
Protocol 2: Assessment of MK-2866 on Bone Healing in an Aged Male Rat Model
-
Animal Model: Male Sprague-Dawley rats (8 months old).
-
Procedure:
-
Perform orchiectomy (Orx) or leave animals intact (Non-Orx).
-
For prophylactic treatment, begin administering MK-2866 (~0.4 mg/kg/day in feed) immediately after Orx for 18 weeks.
-
For therapeutic treatment, begin administration 12 weeks after Orx for 6 weeks.
-
At 12 weeks post-Orx, perform a bilateral tibia osteotomy with plate osteosynthesis on all animals.
-
Continue MK-2866 administration for the specified duration.
-
Euthanize animals and collect tibias for analysis.
-
Evaluate bone healing using methods such as micro-computed tomography (µCT) to assess callus volume, bone volume, and bone density.[6][11]
-
Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway
The primary mechanism of action of MK-2866 is through the activation of the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and modulates the transcription of target genes.
Caption: Androgen Receptor signaling pathway for MK-2866 (Enobosarm).
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of MK-2866 in an animal model of muscle wasting.
Caption: General experimental workflow for preclinical studies of MK-2866.
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchsarms.com [researchsarms.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Ostarine blunts the effect of endurance training on submaximal endurance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis | springermedizin.de [springermedizin.de]
- 12. Enobosarm - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
dealing with variability in cAMP accumulation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cAMP accumulation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high well-to-well variability in cAMP assays?
High well-to-well variability can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, agonists, antagonists, or detection reagents can lead to significant differences between wells. Calibrate pipettes regularly and use appropriate pipetting techniques.[2]
-
"Edge Effects": Wells on the periphery of the microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or water.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or have been allowed to become over-confluent can lead to inconsistent responses.[3][4][5][6] It is recommended to use cells within a consistent and low passage number range.[3][4][5][6]
-
Reagent Contamination: Bacterial or chemical contamination of reagents or cell cultures can interfere with the assay and introduce variability.[1]
Q2: My signal window (signal-to-background ratio) is low. How can I improve it?
A low signal window can be caused by several issues:
-
Suboptimal Cell Density: Using too few cells may not produce a measurable cAMP signal, while too many cells can lead to a high basal signal and a reduced assay window.[3][7][8] It is crucial to perform a cell titration experiment to determine the optimal cell density for your specific cell line and receptor.[1][8]
-
Inefficient Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cAMP.[9] Inefficient inhibition of PDEs will lead to lower cAMP accumulation and a reduced signal. The use of a broad-spectrum PDE inhibitor, such as IBMX, is recommended.[9][10] The optimal concentration of the PDE inhibitor should be determined experimentally.[7][9]
-
Low Receptor Expression or Incorrect G-protein Coupling: The cell line used may not express the receptor of interest at a high enough level, or the receptor may not be efficiently coupled to the Gs or Gi signaling pathway.[1]
-
Agonist Potency and Concentration: The agonist used may not be potent enough, may have degraded, or may be used at a suboptimal concentration.[1]
-
Insufficient Stimulation Time: The incubation time with the agonist may not be long enough for maximal cAMP accumulation. An optimal stimulation time should be determined through a time-course experiment.[9]
Q3: How do I choose the appropriate controls for my cAMP assay?
Proper controls are essential for data interpretation and quality control:
-
Basal Control: Cells treated with vehicle only, to determine the baseline cAMP level.
-
Positive Control (for Gs-coupled receptors): A known potent agonist for the receptor of interest to determine the maximal stimulation. Forskolin, a direct activator of adenylyl cyclase, can also be used as a positive control to confirm cell viability and pathway integrity.[9]
-
Positive Control (for Gi-coupled receptors): Forskolin is used to induce cAMP production, and a known agonist for the Gi-coupled receptor is added to measure the inhibition of the forskolin-induced cAMP increase.[9][11][12]
-
Negative Control: Cells that do not express the receptor of interest can be used to ensure the observed effects are receptor-specific.
-
cAMP Standard Curve: A standard curve with known concentrations of cAMP should be included in every experiment to accurately quantify the amount of cAMP produced in the samples.[7][8][9][13]
Q4: Can I use adherent cells for a cAMP assay?
Yes, both suspension and adherent cells can be used for cAMP assays.[9][14] For adherent cells, the protocol typically involves seeding the cells in a microplate and allowing them to attach overnight before the experiment.[15] On the day of the assay, the culture medium is removed and replaced with stimulation buffer containing the test compounds.[16]
Troubleshooting Guides
Table 1: Common Issues and Solutions in cAMP Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Too many cells per well.[1] 2. High basal receptor activity (constitutive activity). 3. Contamination of reagents or cells.[1] | 1. Optimize cell density through a cell titration experiment.[1] 2. If using a transient transfection system, reduce the amount of receptor DNA used for transfection. 3. Use fresh, sterile reagents and maintain aseptic cell culture techniques.[1] |
| Low or No Signal Window | 1. Low receptor expression or incorrect G-protein coupling.[1] 2. Inefficient cell lysis. 3. Agonist is not potent, has degraded, or is used at a suboptimal concentration.[1] 4. Insufficient PDE inhibition.[17] | 1. Verify receptor expression and G-protein coupling of your cell line. 2. Ensure complete cell lysis by following the kit manufacturer's protocol. 3. Use a fresh, validated agonist and perform a dose-response curve to determine the optimal concentration. 4. Optimize the concentration of the PDE inhibitor (e.g., IBMX).[9] |
| Inconsistent EC₅₀/IC₅₀ Values | 1. Cell passage number is too high or inconsistent between experiments.[4] 2. Variability in cell health and confluency.[3][15] 3. Inconsistent agonist/antagonist concentrations.[18] 4. Assay conditions (e.g., incubation time, temperature) are not standardized.[2] | 1. Use cells within a defined, low passage number range.[5] 2. Ensure consistent cell health and aim for a consistent confluency (e.g., 80-90%) at the time of the assay.[9][13] 3. Prepare fresh serial dilutions of compounds for each experiment. For antagonist assays, use a standardized agonist concentration (e.g., EC₈₀).[18] 4. Standardize all assay parameters, including incubation times and temperatures.[2] |
| "Noisy" Data | 1. Pipetting errors.[2] 2. Incomplete mixing of reagents. 3. Air bubbles in wells.[19] | 1. Calibrate pipettes and ensure proper technique. 2. Gently mix all reagents before and during dispensing. 3. Centrifuge plates briefly after adding reagents to remove air bubbles. |
Experimental Protocols
Protocol 1: General Cell Preparation for cAMP Assays
This protocol describes the general steps for preparing both suspension and adherent cells for a cAMP accumulation assay.
Materials:
-
Selected cell line (e.g., HEK293, CHO)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA) for adherent cells
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES)[20]
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[9]
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells into a suitable microplate (e.g., 96-well or 384-well) at a pre-determined optimal density to achieve 80-90% confluency on the day of the experiment.[13]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Preparation: On the day of the assay, aspirate the growth medium from the wells.
-
Washing: Gently wash the cells once with warm PBS.[13]
-
Pre-treatment: Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.[13]
Procedure for Suspension Cells:
-
Cell Culture: Culture cells in suspension to the desired density.
-
Harvesting: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Centrifuge the cells (e.g., at 340 x g for 3 minutes) and discard the supernatant.[9][15]
-
Washing: Resuspend the cell pellet in PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in stimulation buffer containing a PDE inhibitor to the desired cell density. The cells are now ready to be dispensed into the assay plate.[15]
Protocol 2: Agonist-Induced cAMP Accumulation (Gs-Coupled Receptor)
This protocol outlines the steps for measuring cAMP accumulation in response to agonist stimulation of a Gs-coupled receptor.
-
Cell Preparation: Prepare cells according to Protocol 1.
-
Agonist Addition: Add serial dilutions of the agonist to the respective wells. Include a vehicle control for basal cAMP measurement.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).[1]
-
Cell Lysis: Lyse the cells according to the specific instructions of the cAMP detection kit being used.[13]
-
cAMP Detection: Perform the cAMP detection assay (e.g., HTRF, LANCE, AlphaScreen) following the manufacturer's protocol.[1]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration and determine the EC₅₀ value.[13]
Signaling Pathways and Workflows
Gs-Coupled GPCR Signaling Pathway
Caption: Agonist activation of a Gs-coupled GPCR stimulates adenylyl cyclase to produce cAMP.
Gi-Coupled GPCR Signaling Pathway
Caption: Agonist activation of a Gi-coupled GPCR inhibits adenylyl cyclase, reducing cAMP production.
cAMP Assay Experimental Workflow
Caption: A general workflow for performing a cAMP accumulation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. biocompare.com [biocompare.com]
- 4. korambiotech.com [korambiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. blossombio.com [blossombio.com]
Validation & Comparative
A Comparative Guide to EP4 Receptor Antagonists: MK-2894 vs. CJ-042794
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent EP4 receptor antagonists, MK-2894 and CJ-042794. The information is curated to assist researchers in making informed decisions for their preclinical and clinical studies. The data presented is based on available scientific literature and is intended for research purposes only.
Introduction to EP4 Receptor Antagonism
The prostaglandin E2 (PGE2) receptor subtype 4 (EP4) is a G-protein coupled receptor that plays a crucial role in mediating inflammatory responses, pain, and various other physiological and pathological processes. Antagonism of the EP4 receptor is a promising therapeutic strategy for a range of conditions, including inflammatory diseases, pain, and cancer. This guide focuses on a comparative analysis of two well-characterized EP4 receptor antagonists, MK-2894 and CJ-042794.
In Vitro Potency and Selectivity
Both MK-2894 and CJ-042794 are potent and selective antagonists of the EP4 receptor. The following table summarizes their in vitro performance based on reported experimental data.
| Parameter | MK-2894 | CJ-042794 |
| Binding Affinity (Ki) | 0.56 nM (human EP4)[1] | ~3.16 nM (human EP4) (calculated from pKi of 8.5)[2] |
| Functional Potency (IC50) | 2.5 nM (PGE2-induced cAMP in HEK293 cells)[1] | 10 nM (PGE2-induced cAMP in hEP4/HEK293 cells) |
| 11 nM (PGE2-induced cAMP in HWB cells)[1] | ||
| Selectivity | Highly selective for EP4 over EP1, EP2, and EP3 receptors. | Over 200-fold more selective for EP4 than for EP1, EP2, and EP3 receptors.[2] |
In Vivo Efficacy
The anti-inflammatory and analgesic properties of both compounds have been demonstrated in various animal models.
| Animal Model | Compound | Dosage | Key Findings |
| Carrageenan-Induced Mechanical Hyperalgesia (Rat) | MK-2894 | 0.1 - 10 mg/kg (oral, single dose) | Dose-dependent inhibition of pain response.[1] |
| CJ-042794 | 4.7 mg/kg (ED50, oral) | Dose-dependently inhibited mechanical hyperalgesia.[3] | |
| Adjuvant-Induced Arthritis (Rat) | MK-2894 | 0.1 - 10 mg/kg (oral, 5 days) | Potent, dose-dependent inhibition of chronic paw swelling (ED50 = 0.02 mg/kg/day).[1] |
| CJ-042794 | Not specified | Reversed paw swelling to normal levels when administered twice daily for 10 days.[3] |
Pharmacokinetic Profiles
A summary of the available pharmacokinetic data for MK-2894 and CJ-042794 is presented below. Direct comparison is challenging due to the use of different animal species and dosing regimens in the reported studies.
| Parameter | MK-2894 (in Dogs)[1] | MK-2894 (in Rats)[1] | CJ-042794 (in Rats) |
| Bioavailability (F) | 32% | 29% | Data not available |
| Clearance (CL) | 23 mL/min/kg | 9.2 mL/min/kg | Data not available |
| Volume of Distribution (Vdss) | 0.91 L/kg | 2.6 L/kg | Data not available |
| Half-life (T1/2) | 8.8 h | 4.5 h | Data not available |
| Maximum Concentration (Cmax) | 3.3 µM (5 mg/kg, oral in mice) | 4.5 µM (20 mg/kg, oral in mice) | Data not available |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand, typically [3H]-PGE2, in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).[4]
-
Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., MK-2894 or CJ-042794).
-
Incubation: The reaction mixture is incubated for 1-2 hours at room temperature to allow for binding to reach equilibrium.[4]
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (IC50) of an antagonist in blocking agonist-induced cyclic AMP (cAMP) production.
General Protocol (HTRF-based):
-
Cell Culture: Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO-K1) are seeded in a multi-well plate and cultured overnight.
-
Compound Pre-incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then pre-incubated with various concentrations of the antagonist (e.g., MK-2894 or CJ-042794).
-
Agonist Stimulation: An EP4 receptor agonist, typically PGE2, is added to the wells to stimulate cAMP production. The plates are then incubated for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Cell lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well.
-
Incubation: The plate is incubated for 1 hour at room temperature to allow for the immunoassay to reach equilibrium.
-
Signal Reading: The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 value of the antagonist is determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The EP4 receptor primarily signals through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. However, it can also couple to other signaling pathways, including Gi and β-arrestin.
Caption: EP4 Receptor Signaling Pathway and Points of Antagonism.
Caption: General Experimental Workflow for EP4 Antagonist Characterization.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effect of MK-2894: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory properties of MK-2894, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist. The performance of MK-2894 is evaluated against other EP4 receptor antagonists and a traditional non-steroidal anti-inflammatory drug (NSAID) to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Mechanism of Action: Targeting the PGE2-EP4 Signaling Pathway
Inflammation is a complex biological response, and prostaglandin E2 (PGE2) is a key mediator in this process. PGE2 exerts its effects by binding to four subtypes of G-protein coupled receptors, designated EP1-4. The EP4 receptor, in particular, plays a significant role in inflammation and pain.
MK-2894 is a potent and selective antagonist of the EP4 receptor.[1] By blocking the binding of PGE2 to the EP4 receptor, MK-2894 inhibits downstream signaling cascades that lead to the production of pro-inflammatory mediators. This targeted approach aims to reduce inflammation with potentially fewer side effects compared to non-selective NSAIDs that inhibit cyclooxygenase (COX) enzymes, thereby affecting the production of multiple prostaglandins.[1]
Below is a diagram illustrating the PGE2-EP4 signaling pathway and the point of intervention for MK-2894 and other EP4 antagonists.
In Vitro Potency and Selectivity
The efficacy of a receptor antagonist is initially determined by its binding affinity (Ki) and its ability to inhibit the receptor's function (IC50) in in vitro assays. MK-2894 has demonstrated high potency and selectivity for the human EP4 receptor.
Table 1: In Vitro Potency of MK-2894 and Comparators
| Compound | Target | Assay Type | Cell Line | Potency (IC50/Ki) | Reference |
| MK-2894 | Human EP4 | Radioligand Binding (Ki) | - | 0.56 nM | [1] |
| MK-2894 | Human EP4 | cAMP Functional Assay (IC50) | HEK293 | 2.5 nM | [1] |
| CJ-042794 | Human EP4 | cAMP Functional Assay (IC50) | HEK293 | 10 nM | [2] |
| Grapiprant (CJ-023,423) | Human EP4 | cAMP Functional Assay (IC50) | HEK293 | 13 nM | [3] |
| Diclofenac | COX-1/COX-2 | Enzyme Inhibition (IC50) | - | COX-1: 5.1 µM, COX-2: 0.9 µM |
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory effects of MK-2894 and its alternatives have been evaluated in various animal models of inflammation. The adjuvant-induced arthritis (AIA) model in rats is a widely used and relevant model for studying chronic inflammation. In this model, inflammation is induced by injecting an adjuvant, leading to paw swelling, which can be measured to quantify the anti-inflammatory effect of a compound.
Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
| Compound | Route of Administration | Dosing Regimen | Endpoint | Efficacy (% Inhibition of Paw Swelling) | Reference |
| MK-2894 | Oral | Not specified | Paw Swelling | Reported to be potent | [1] |
| CJ-042794 | Oral | 10 mg/kg, twice daily for 11 days | Paw Swelling | Significant reduction (comparable to Rofecoxib) | |
| Grapiprant (CJ-023,423) | Oral | 30, 60, 100 mg/kg, twice daily for 4 days | Paw Swelling | Dose-dependent inhibition | [2] |
| Diclofenac | Oral | 10 mg/kg, once daily for 4 days | Paw Swelling | Significant inhibition | [2] |
Note: A direct quantitative comparison of MK-2894 with the other compounds in the AIA model is challenging due to the lack of publicly available dose-response data for MK-2894 under comparable experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of EP4 receptor antagonists.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing chronic inflammation resembling rheumatoid arthritis.
Protocol Summary:
-
Animals: Male Lewis rats are commonly used.
-
Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.
-
Treatment: Oral administration of the test compounds (MK-2894, comparators) or vehicle is typically initiated before or after the onset of arthritis and continued for a specified duration.
-
Assessment: Paw volume is measured using a plethysmometer at various time points after adjuvant injection. The percentage inhibition of paw edema is calculated relative to the vehicle-treated control group.
In Vitro cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist (PGE2) in cells expressing the EP4 receptor.
Protocol Summary:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human EP4 receptor are cultured in appropriate media.
-
Assay Procedure: Cells are seeded in multi-well plates. Prior to stimulation, the cells are incubated with various concentrations of the test antagonist.
-
Stimulation and Lysis: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production. Following stimulation, the cells are lysed.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 value is calculated.
TNFα Production Assay in Human Whole Blood
This assay assesses the functional consequence of EP4 receptor antagonism on inflammatory cytokine production. PGE2 is known to suppress the production of TNFα in response to lipopolysaccharide (LPS) in human whole blood, an effect mediated through the EP4 receptor.
Protocol Summary:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Incubation: Aliquots of whole blood are pre-incubated with different concentrations of the EP4 antagonist.
-
Stimulation: The blood is then stimulated with LPS in the presence of a fixed concentration of PGE2.
-
Cytokine Measurement: After an incubation period, the plasma is separated, and the concentration of TNFα is measured by ELISA.
-
Data Analysis: The ability of the antagonist to reverse the PGE2-mediated suppression of TNFα production is quantified, and an IC50 value can be determined.
Conclusion
MK-2894 is a potent and selective EP4 receptor antagonist with demonstrated anti-inflammatory potential in preclinical models. Its mechanism of action, targeting a specific receptor in the prostaglandin pathway, offers the potential for a more targeted anti-inflammatory therapy with an improved safety profile compared to traditional NSAIDs.
While direct, head-to-head in vivo comparative data for MK-2894 against other EP4 antagonists and NSAIDs in the adjuvant-induced arthritis model is not extensively published, the available in vitro data and reported in vivo efficacy suggest it is a promising candidate for the treatment of inflammatory conditions. Further studies providing direct comparative dose-response data in relevant in vivo models are warranted to fully elucidate its therapeutic potential relative to existing and emerging anti-inflammatory agents.
References
- 1. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of EP4 Antagonists in Arthritis: A Comparative Review
For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics for arthritis is a continuous endeavor. Prostaglandin E2 (PGE2) is a key inflammatory mediator in arthritic conditions, and its E-type prostanoid receptor 4 (EP4) has emerged as a promising therapeutic target.[1][2][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which can have cardiovascular and gastrointestinal side effects, selective EP4 antagonists offer a more targeted approach to mitigating inflammation and pain associated with arthritis.[3][4] This guide provides a comparative analysis of various EP4 antagonists investigated in preclinical arthritis models, supported by experimental data and detailed methodologies.
The Prostaglandin E2/EP4 Signaling Pathway in Arthritis
Prostaglandin E2 (PGE2) plays a pivotal role in the pathogenesis of arthritis. It is produced from arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases. PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly involved in inflammation, pain, and immune modulation in the context of arthritis.[1][3][4]
Activation of the EP4 receptor by PGE2 triggers a cascade of intracellular events, primarily through the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This leads to the production of pro-inflammatory cytokines, such as IL-23, and promotes the differentiation and expansion of Th1 and Th17 cells, which are key drivers of autoimmune inflammation in rheumatoid arthritis.[5][6] By blocking this interaction, EP4 antagonists can effectively reduce inflammation, pain, and potentially prevent joint damage.
PGE2/EP4 Signaling Pathway in Arthritis. This diagram illustrates how Prostaglandin E2 (PGE2) binds to the EP4 receptor on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the differentiation of Th1/Th17 cells, contributing to arthritic inflammation. EP4 antagonists block this interaction, thereby inhibiting the inflammatory response.
Comparative Efficacy of EP4 Antagonists in Arthritis Models
A number of selective EP4 antagonists have demonstrated significant efficacy in various preclinical models of arthritis, including rheumatoid arthritis (RA) and osteoarthritis (OA). The following table summarizes the key findings from these studies.
| EP4 Antagonist | Arthritis Model | Animal Model | Key Efficacy Findings | Reference |
| ER-819762 | Collagen-Induced Arthritis (CIA), Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis, Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mice, Rats | Suppressed disease in CIA and GPI-induced arthritis models. Reduced Th1 and Th17 cytokine production. Suppressed CFA-induced inflammatory pain. | [5][6] |
| Compound 3 | Collagen-Induced Arthritis (CIA) | Rats | Significantly reduced arthritic lesions, inflammation, cartilage damage, pannus formation, and bone resorption in a dose-dependent manner (10 and 30 mg/kg). | [7] |
| CR6086 | Collagen-Induced Arthritis (CIA) | Rodents | Showed disease-modifying anti-rheumatic drug (DMARD) effects. | [7] |
| HL-43 | Destabilization of the Medial Meniscus (DMM) - OA Model | Mice | Reduced OA progression by targeting subchondral bone osteoclast activity and retaining bone microarchitecture. Alleviated OA pain. | [8] |
| S-110483 | Adjuvant-Induced Arthritis (AIA) | Rats | Showed better inhibition of hyperalgesia and inflammation compared to celecoxib. More potent than tofacitinib and methotrexate in inhibiting osteoclastogenesis. | [9][10] |
| Grapiprant (CJ-023,423/AT-001) | Adjuvant-Induced Arthritis (AIA), Collagen-Induced Arthritis (CIA) | Rats, Dogs | Dose-dependently reduced paw swelling, comparable to rofecoxib and piroxicam. Approved for treating OA pain in dogs. | [7][11] |
| MF498 | Adjuvant-Induced Arthritis (AIA) | Rats | Reduced paw swelling, with efficacy similar to a COX-2 inhibitor. | [11] |
| CJ-042,794 | Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain | Rats | Decreased paw swelling, with reductions similar to those seen with rofecoxib. | [11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of EP4 antagonists in arthritis models.
Collagen-Induced Arthritis (CIA) Model
This is a widely used autoimmune model that mimics many aspects of human rheumatoid arthritis.
-
Induction: Male DBA/1J mice or Lewis rats are immunized with an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is typically given 21 days later.
-
Treatment: Oral or parenteral administration of the EP4 antagonist or vehicle control usually commences at the onset of clinical signs of arthritis (e.g., day 21-25) and continues daily for a specified period (e.g., 14-21 days).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated several times a week by scoring each paw for erythema and swelling on a scale of 0-4.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or joint tissue levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and PGE2 can be measured by ELISA or other immunoassays.
-
Adjuvant-Induced Arthritis (AIA) Model
This model is characterized by a rapid and severe inflammatory response in the joints.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle (e.g., Complete Freund's Adjuvant) into the tail base or a hind paw of rats (e.g., Lewis rats).
-
Treatment: Dosing with the test compound or vehicle typically starts before or at the time of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
Efficacy Assessment: Similar to the CIA model, endpoints include clinical scoring of arthritis, measurement of paw swelling, and histopathological analysis of the joints.
Osteoarthritis (OA) Models (e.g., Destabilization of the Medial Meniscus - DMM)
These models are used to study the pathogenesis of OA and evaluate potential treatments.
-
Induction: Surgical destabilization of the knee joint, such as transection of the medial meniscotibial ligament in mice, is performed to induce joint instability and subsequent cartilage degeneration.
-
Treatment: Administration of the EP4 antagonist or vehicle begins at a specified time post-surgery and continues for several weeks.
-
Efficacy Assessment:
-
Histopathology: The primary endpoint is the histological assessment of cartilage degradation, osteophyte formation, and subchondral bone changes using scoring systems like the OARSI score.
-
Pain Assessment: Behavioral tests, such as incapacitance testing or von Frey filament analysis, are used to measure pain and joint discomfort.
-
Experimental Workflow for Evaluating EP4 Antagonists
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EP4 antagonist in an arthritis model.
Experimental Workflow for EP4 Antagonist Evaluation. This flowchart depicts the sequential steps involved in the preclinical assessment of a novel EP4 antagonist for arthritis, from initial in vitro characterization to in vivo efficacy studies and final data analysis.
Conclusion
The selective antagonism of the EP4 receptor presents a compelling therapeutic strategy for the treatment of both rheumatoid arthritis and osteoarthritis.[5][6][7] Preclinical studies with a variety of EP4 antagonists have consistently demonstrated their ability to reduce inflammation, alleviate pain, and in some cases, protect against joint destruction in relevant animal models.[7][8] These compounds have shown efficacy comparable or superior to existing therapies like NSAIDs and some DMARDs.[9][10] The targeted nature of EP4 antagonists may offer a better safety profile compared to broader-acting anti-inflammatory drugs.[3][4] Further clinical development of these promising molecules is warranted to translate these preclinical findings into effective treatments for patients suffering from arthritic diseases.
References
- 1. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. | BioWorld [bioworld.com]
- 11. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of EP4 Receptor Antagonism on Tumor Growth: A Comparative Analysis of MK-2894 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to MK-2894 and the EP4 Target
MK-2894 is a potent and selective antagonist of the EP4 receptor, a key component of the prostaglandin E2 signaling pathway.[1] Initially investigated for its anti-inflammatory and analgesic properties in arthritis, the role of the PGE2-EP4 axis in cancer has brought compounds like MK-2894 into the oncology research spotlight.[1] The EP4 receptor is frequently overexpressed in various cancers and its activation by PGE2 is implicated in promoting tumor cell proliferation, invasion, metastasis, and suppressing anti-tumor immunity.[1][2][3] Therefore, blocking this pathway with antagonists like MK-2894 presents a promising therapeutic strategy.
This guide will compare the available preclinical data for MK-2894's alternatives, focusing on their effects on tumor growth in syngeneic mouse models, a cornerstone of immuno-oncology research.
Comparative Analysis of EP4 Antagonists on Tumor Growth
While specific in vivo oncology data for MK-2894 is limited in publicly accessible literature, several other EP4 antagonists have been evaluated in preclinical cancer models. The following tables summarize the quantitative data on tumor growth inhibition for some of these compounds.
| Compound | Drug Target | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Compound 36 | EP4 Antagonist | CT-26 Colon Carcinoma | 75 mg/kg, oral, daily | 32.0% TGI | [1] |
| 150 mg/kg, oral, daily | 51.78% TGI | [1] | |||
| 150 mg/kg + Capecitabine (300 mg/kg) | 94.26% TGI | [1] | |||
| E7046 | EP4 Antagonist | CT-26 Colon Carcinoma | 150 mg/kg, oral, daily | 25.9% TGI | [1] |
| ONO-4578 | EP4 Antagonist | Not specified in abstract | 3 mg/kg, twice daily (in mice) | Potent antitumor activity, increased complete response with anti-PD-1 | [4] |
| TPST-1495 | Dual EP2/EP4 Antagonist | CT-26 Colon Carcinoma | 150 mg/kg, oral, twice daily | Significant tumor outgrowth reduction | [5] |
| APCmin/+ spontaneous CRC | Not specified | Significant survival advantage over single EP2 or EP4 antagonists | [6] |
Table 1: Summary of In Vivo Efficacy of Selected EP4 Antagonists. This table presents available quantitative data on the anti-tumor effects of various EP4 antagonists in preclinical models, providing a basis for comparing the potential efficacy of targeting the EP4 pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for evaluating the in vivo efficacy of EP4 antagonists in a syngeneic tumor model, based on common practices reported in the literature.
Syngeneic Tumor Model (e.g., CT-26 in BALB/c Mice)
-
Cell Culture: CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 1 x 10^6 CT-26 cells in 100 µL of sterile, serum-free media or PBS is injected subcutaneously into the right flank of the mice.[7][8]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days.[7] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[7]
-
Drug Administration: The investigational drug (e.g., EP4 antagonist) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at the specified dose and schedule (e.g., daily).[1][7] The control group receives the vehicle only.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size.[7] Tumors are then excised and weighed.[7] Tumor Growth Inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.
-
Toxicity Monitoring: Animal body weight is monitored 2-3 times per week as an indicator of systemic toxicity.[7]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
PGE2-EP4 Signaling Pathway in Cancer
Caption: PGE2-EP4 signaling pathway in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a syngeneic tumor model study.
Discussion and Conclusion
The preclinical data available for various EP4 antagonists consistently demonstrate anti-tumor activity across different cancer models, most notably in the CT-26 colon carcinoma model. While direct head-to-head data including MK-2894 in a cancer setting is lacking in the reviewed literature, the reproducible effect of other EP4 antagonists suggests a strong rationale for the therapeutic potential of this drug class. The observed tumor growth inhibition by compounds like E7046 and the novel indole-2-carboxamide "compound 36" in the same CT-26 model provides evidence for the on-target anti-tumor effect of EP4 blockade.[1]
Furthermore, the emergence of dual EP2/EP4 antagonists like TPST-1495, which have shown superior efficacy compared to single EP4 antagonists in some models, highlights the complexity of the prostaglandin signaling pathway and suggests potential avenues for even more effective therapeutic strategies.[5][6]
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tempesttx.com [tempesttx.com]
- 6. Tempest Presents Data Supporting the Dual Mechanism of TPST-1495 as an Optimal Approach for Targeting the Prostaglandin Pathway in Cancer - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of EP4 Receptor Antagonists in Colon Cancer Models: E7046 vs. MK-2894
A notable gap in publicly available research limits a direct, data-driven comparison between the EP4 receptor antagonists E7046 and MK-2894 in the context of colon cancer models. Preclinical and clinical research has predominantly focused on E7046 for oncological indications, including colon cancer, establishing a significant body of evidence for its mechanism of action and anti-tumor efficacy. In contrast, the development and published studies on MK-2894 have been primarily centered on its potential as a therapeutic for pain and inflammation. While both are potent and selective antagonists of the prostaglandin E2 (PGE2) receptor EP4, this guide will provide a comprehensive overview of the available data for E7046 in colon cancer models and summarize the known characteristics of MK-2894, highlighting the current disparity in their investigation for this indication.
Introduction to EP4 Antagonism in Colon Cancer
The cyclooxygenase-2 (COX-2) enzyme and its product, prostaglandin E2 (PGE2), are frequently overexpressed in colorectal cancers and contribute to tumorigenesis by promoting cell proliferation, survival, angiogenesis, and immune suppression.[1][2] PGE2 exerts its effects through four E-type prostanoid (EP) receptors, with the EP4 receptor being a key mediator of the pro-tumorigenic and immunosuppressive signals within the tumor microenvironment.[3][4] Consequently, antagonism of the EP4 receptor has emerged as a promising therapeutic strategy to counteract the effects of PGE2 and enhance anti-tumor immunity.[1][3]
E7046: A Profile in Colon Cancer Models
E7046 is an orally bioavailable and selective small-molecule antagonist of the EP4 receptor.[3] It has been investigated in multiple preclinical colon cancer models, demonstrating anti-tumor activity both as a monotherapy and in combination with other cancer treatments.
Mechanism of Action of E7046
E7046 competitively binds to the EP4 receptor, blocking the downstream signaling pathways initiated by PGE2. In the tumor microenvironment, this leads to a reduction in immunosuppressive signaling.[3] Key mechanistic effects observed in colon cancer models include:
-
Modulation of Myeloid Cells: E7046 inhibits the differentiation and function of myeloid-derived suppressor cells (MDSCs) and promotes a shift from M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype.[3]
-
Enhancement of T-Cell Function: By alleviating the immunosuppressive environment, E7046 facilitates the infiltration and activation of cytotoxic CD8+ T-cells within the tumor.[3]
-
Reduction of Pro-Tumorigenic Factors: E7046 treatment has been shown to decrease the levels of pro-tumor cytokines and chemokines.
Preclinical Efficacy of E7046 in Colon Cancer Models
CT26 Syngeneic Mouse Model
The CT26 model is a murine colon carcinoma cell line implanted in immunocompetent BALB/c mice, allowing for the study of immuno-oncology agents.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| E7046 | 150 mg/kg, daily oral | Significant reduction in tumor growth | Dependent on both myeloid and CD8+ T cells. | [3] |
| E7046 + anti-PD-1 | Not specified | Enhanced tumor growth inhibition | Synergistic effect with checkpoint inhibitors. | [3] |
| E7046 + Radiotherapy | Not specified | Improved anti-tumor efficacy and prolonged survival | Synergistic effect with radiotherapy. | [3] |
APCMin/+ Mouse Model
The APCMin/+ mouse model carries a mutation in the Apc gene, leading to the spontaneous development of intestinal polyps, mimicking human familial adenomatous polyposis.
| Treatment Group | Dosing | Effect on Polyp Formation | Key Findings | Reference |
| E7046 | Not specified | Significantly reduced combined colon polyp area and individual polyp size | Greater effect on reducing tumor cell proliferation compared to celecoxib. Did not influence total polyp number. | [5] |
Experimental Protocols for E7046 Studies
CT26 Syngeneic Tumor Model Workflow
Cell Line and Animal Model:
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Model: BALB/c mice.
Tumor Implantation and Monitoring:
-
CT26 cells are cultured and harvested.
-
A suspension of CT26 cells is injected subcutaneously into the flank of BALB/c mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as a measure of toxicity.
Drug Administration:
-
E7046 is administered orally, typically daily, at a specified dose (e.g., 150 mg/kg).
-
The control group receives a vehicle solution.
Endpoint Analysis:
-
At the end of the study, tumors and spleens are harvested.
-
Tissues are processed for flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, MDSCs, macrophages).
APCMin/+ Mouse Model Protocol
Animal Model:
-
APCMin/+ mice on a C57BL/6J background, which spontaneously develop intestinal polyps.
Treatment and Analysis:
-
Mice are treated with E7046 or a control (e.g., celecoxib or vehicle) in their diet or via oral gavage for a specified period.
-
At the end of the treatment period, the mice are euthanized.
-
The entire intestinal tract is removed, opened longitudinally, and cleaned.
-
The number, size, and location of polyps in the small intestine and colon are recorded.
-
Polyps may be harvested for histological analysis, such as immunohistochemical staining for proliferation markers (e.g., Ki-67 or Cyclin D1).
MK-2894: An EP4 Antagonist with a Different Focus
MK-2894 is a potent, selective, and orally active antagonist of the EP4 receptor.[6] Publicly available data on MK-2894 primarily details its discovery and characterization for anti-inflammatory and analgesic properties.
Mechanism of Action of MK-2894
As a selective EP4 antagonist, the fundamental mechanism of MK-2894 is the same as E7046: blocking the binding of PGE2 to the EP4 receptor. This action has been shown to be effective in animal models of pain and inflammation.[6]
| Compound | Target | Ki (nM) | IC50 (nM) | Primary Indication in Literature |
| MK-2894 | EP4 Receptor | 0.56 | 2.5 (HEK 293 cells) | Pain and Inflammation |
| E7046 | EP4 Receptor | Not specified | Not specified | Cancer (including colon) |
Note: Direct comparative binding and functional assay data in the same experimental system is not available.
MK-2894 in the Context of Colon Cancer
A thorough review of the scientific literature did not yield any preclinical or clinical studies evaluating the efficacy of MK-2894 in colon cancer models. While its potent EP4 antagonism suggests a potential role in oncology, there is no published evidence to support this at present. One study mentions MK-2894 in a list of EP4 antagonists while discussing the efficacy of other compounds, including E7046, in cancer models, but provides no data on MK-2894 itself.[3]
Conclusion
The EP4 receptor antagonist E7046 has demonstrated promising anti-tumor activity in preclinical colon cancer models, including the CT26 syngeneic and APCMin/+ models. Its mechanism of action involves the modulation of the tumor microenvironment to favor an anti-tumor immune response. In contrast, while MK-2894 is a potent and selective EP4 antagonist, its development and published research have been focused on non-oncology indications. There is a clear lack of data regarding the efficacy of MK-2894 in colon cancer. Therefore, a direct comparison of their performance in this context is not possible based on the current body of scientific literature. Further research would be required to evaluate the potential of MK-2894 as a therapeutic agent for colon cancer and to compare its efficacy directly with other EP4 antagonists like E7046.
References
- 1. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MK-2894 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of CT26 tumor-derived TGF-β on the balance of tumor growth and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
MK-2894: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of MK-2894, a potent and selective EP4 receptor antagonist, with other human prostanoid receptors. The data presented herein is supported by detailed experimental protocols to aid in the objective assessment of MK-2894's selectivity and performance in a research context.
Quantitative Data Summary
MK-2894 demonstrates exceptional selectivity for the human EP4 receptor. The following table summarizes the binding affinities (Ki) of MK-2894 for a panel of human prostanoid receptors. The data reveals a selectivity of over 7000-fold for the EP4 receptor compared to other prostanoid receptors.[1]
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. EP4 |
| EP4 | MK-2894 | 0.56 | - |
| EP1 | MK-2894 | >5600 | >10,000-fold |
| EP2 | MK-2894 | 5900 ± 3300 | ~10,536-fold |
| EP3 | MK-2894 | >7900 | >14,107-fold |
| DP1 | MK-2894 | >3900 | >6,964-fold |
| DP2 (CRTH2) | MK-2894 | >21000 | >37,500-fold |
| FP | MK-2894 | >24000 | >42,857-fold |
| IP | MK-2894 | >22000 | >39,286-fold |
| TP | MK-2894 | >6800 | >12,143-fold |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: EP4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of a test compound (MK-2894) for various prostanoid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK) 293 cells stably overexpressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, or TP).
-
Radioligand: A tritiated prostanoid receptor ligand, such as [3H]-PGE2 for EP receptors. The concentration used should be close to its Kd value for the specific receptor.
-
Test Compound: MK-2894, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like 5 mM MgCl2 or 10 mM MnCl2.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (MK-2894).
-
Total and Non-specific Binding: For each assay, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an appropriate unlabeled ligand).
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (MK-2894) concentration.
-
Determine the IC50 value (the concentration of MK-2894 that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (for EP4 Receptor)
Objective: To determine the functional potency (IC50) of an antagonist (MK-2894) by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the EP4 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human EP4 receptor.
-
Agonist: Prostaglandin E2 (PGE2).
-
Antagonist: MK-2894.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the EP4-expressing HEK293 cells in a 96-well or 384-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of MK-2894 in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the MK-2894 concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which represents the concentration of MK-2894 that inhibits 50% of the PGE2-induced cAMP production.
-
References
A Comparative Guide to the Selectivity of EP4 Receptor Antagonist MK-2894
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EP4 receptor antagonist MK-2894 with other selective alternatives, supported by experimental data from functional assays. The information presented herein is intended to assist researchers in making informed decisions for their investigative needs.
Initially, a clarification is warranted. The compound MK-2894 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), not an M1 positive allosteric modulator. This guide will therefore focus on its well-established pharmacological profile as an EP4 antagonist.
Introduction to EP4 Receptor Antagonism
The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is a key player in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Selective antagonists of the EP4 receptor are being investigated as a targeted therapeutic approach with the potential for fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Comparative Analysis of EP4 Antagonist Selectivity
The selectivity of a receptor antagonist is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of MK-2894 and several alternative EP4 antagonists.
Table 1: Binding Affinity (Ki, nM) of EP4 Antagonists at Prostanoid Receptors
| Compound | EP4 | EP1 | EP2 | EP3 |
| MK-2894 | 0.56 | >10,000 | >10,000 | >10,000 |
| Grapiprant (CJ-023,423) | 13 ± 4 | >200-fold selective | >200-fold selective | >200-fold selective |
| ONO-AE3-208 | 1.3 | >10,000 | >10,000 | 30 |
| L-161,982 | 24 | 19,000 | 23,000 | 1,900 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50, nM) of EP4 Antagonists
| Compound | EP4 |
| MK-2894 | 2.5 |
| Grapiprant (CJ-023,423) | pA2: 8.3 ± 0.03 |
| E7046 (Palupiprant) | 13.5 |
| L-161,982 | - (Data not available) |
Note: Lower IC50 values indicate higher potency in inhibiting receptor function. pA2 is a measure of antagonist potency derived from functional assays.
Experimental Protocols
The data presented in this guide are derived from standard functional assays designed to characterize the selectivity and potency of receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor and other prostanoid receptors (EP1, EP2, EP3).
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human EP4, EP1, EP2, or EP3 receptor.[4]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-PGE2) and various concentrations of the unlabeled test compound.[4]
-
Filtration and Washing: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[5]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the downstream signaling of the EP4 receptor.
Objective: To determine the functional potency (IC50) of a test compound in antagonizing the EP4 receptor-mediated signaling cascade.
Methodology:
-
Cell Culture: Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) are cultured in appropriate media.[6][7]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist.[8][9]
-
Agonist Stimulation: The cells are then stimulated with a known EP4 receptor agonist, such as PGE2, at a concentration that elicits a submaximal response (e.g., EC80).[4]
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9][10]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EP4 receptor signaling pathway and the workflows for the functional assays described above.
Caption: EP4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. nso-journal.org [nso-journal.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Second-Generation EP4 Antagonists
For researchers, scientists, and drug development professionals, the landscape of second-generation EP4 antagonists presents a promising frontier for therapeutic intervention in inflammation, pain, and immuno-oncology. This guide provides an objective comparison of key antagonists, supported by available preclinical and clinical data, to aid in the evaluation and selection of compounds for further investigation.
Prostaglandin E2 (PGE2) is a critical lipid mediator that exerts a wide range of biological effects through its four G-protein coupled receptors, EP1-4. The EP4 receptor, in particular, has garnered significant attention as a therapeutic target due to its role in mediating inflammation, pain sensitization, and immunosuppression in the tumor microenvironment.[1][2][3] Second-generation EP4 antagonists have been developed to offer improved selectivity and pharmacokinetic profiles over their predecessors, leading to a new wave of potential treatments.
This guide will focus on a head-to-head comparison of prominent second-generation EP4 antagonists, including E7046 (Palupiprant), BGC20-1531, and Grapiprant (also known as AAT-007, CJ-023,423, or RQ-00000007), with additional information on other emerging compounds where data is available.
Quantitative Performance Data
The following table summarizes key quantitative data for a selection of second-generation EP4 antagonists based on publicly available information. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
| Compound | Target | Binding Affinity (Ki) | Potency (IC50) | Key Therapeutic Areas | Development Stage |
| E7046 (Palupiprant) | Human EP4 | 23.14 nM[4] | 13.5 nM[4] | Immuno-oncology, Inflammation | Phase I Clinical Trials[5][6] |
| BGC20-1531 | Human EP4 | pKi = 7.9[7] | pKB = 7.6[7] | Migraine, Pain | Clinical Development[7][8] |
| Grapiprant (AAT-007) | Dog EP4 | 24 nM[9] | 35 nM[9] | Osteoarthritis Pain (Veterinary) | Approved for veterinary use[9][10] |
| ONO-4578 | Human EP4 | Not specified | Not specified | Immuno-oncology | Phase II Clinical Trials[11][12] |
| Compound 36 | Human EP4 | 65.9 nM[13] | 4.3 nM[13] | Immuno-oncology | Preclinical[13] |
| EP4 receptor antagonist 1 | Human EP4 | Not specified | 6.1 nM[14] | Immuno-oncology | Preclinical[14] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the EP4 signaling pathway and a general experimental workflow.
Caption: Prostaglandin E2 (PGE2) signaling cascade via the EP4 receptor.
The binding of PGE2 to the EP4 receptor primarily activates the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[15][16] An alternative pathway involving PI3K can also be activated.[1] Second-generation EP4 antagonists competitively block the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling events.
Caption: General experimental workflow for evaluating EP4 antagonists.
The evaluation of novel EP4 antagonists typically follows a staged approach, beginning with in vitro assays to determine binding affinity and functional potency, followed by in vivo studies in animal models to assess pharmacokinetics and efficacy, and culminating in human clinical trials.
Detailed Experimental Protocols
While specific protocols are often proprietary, the general methodologies for key experiments are outlined below.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-PGE2) from the EP4 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human EP4 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining IC50)
This functional assay measures the ability of an antagonist to inhibit the production of cAMP induced by an EP4 agonist (e.g., PGE2).
General Protocol:
-
Cell Culture: Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the EP4 antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the PGE2-induced cAMP response, is calculated.[17]
Logical Relationship of Comparison
The selection and advancement of a second-generation EP4 antagonist for clinical development is a multi-faceted process. The following diagram illustrates the logical flow of this decision-making process.
Caption: Logical flow for selecting a lead EP4 antagonist candidate.
A successful candidate must demonstrate high potency and selectivity in vitro, possess favorable pharmacokinetic properties for the intended route of administration, show significant efficacy in relevant preclinical models of disease, and, ultimately, exhibit an acceptable safety and tolerability profile in human clinical trials.
Conclusion
The development of second-generation EP4 antagonists represents a significant advancement in the pursuit of targeted therapies for a range of diseases. While compounds like Grapiprant have found success in the veterinary market for osteoarthritis, the focus for human therapeutics is increasingly on immuno-oncology, with antagonists such as E7046 and ONO-4578 showing promise in early clinical trials. The data presented in this guide provides a snapshot of the current landscape and highlights the key parameters for comparing these promising therapeutic agents. As more clinical data becomes available, a clearer picture of the therapeutic potential of each of these antagonists will emerge, paving the way for new and effective treatments for patients.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BGC20-1531, a novel, potent and selective prostanoid EP4 receptor antagonist: a putative new treatment for migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BGC20-1531, a novel, potent and selective prostanoid EP receptor antagonist: a putative new treatment for migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of MK-2894 Sodium Salt
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of MK-2894 sodium salt, a potent and selective EP4 receptor antagonist. Given the pharmacological activity of this compound, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively working with this and similar potent research compounds.
This compound is recognized for its high affinity and selectivity as a full antagonist against the E prostanoid receptor 4 (EP4).[1][2] While specific comprehensive safety data sheets (SDS) for this compound are not publicly available, its nature as a potent pharmaceutical compound necessitates handling it with the utmost care, similar to other High Potency Active Pharmaceutical Ingredients (HPAPIs).[3][4][5]
I. Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves handling this compound, a thorough risk assessment must be conducted. The level of PPE should be determined by the quantity of the compound being handled, its physical form (e.g., powder or solution), and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[6] |
| General Laboratory Use | - Lab coat- Safety glasses- Chemical-resistant gloves | Standard laboratory practice to prevent incidental contact. |
II. Step-by-Step Disposal Procedures
The disposal of this compound and all contaminated materials must be managed meticulously to prevent environmental contamination and accidental exposure.
Step 1: Inactivation of Residual Compound
For residual amounts of this compound in laboratory glassware or on work surfaces, a validated decontamination process is recommended. If a specific inactivation protocol for MK-2894 is not available from the manufacturer, a general approach for potent compounds can be adopted after careful consideration of its chemical structure and properties. This may involve rinsing with a solution that can hydrolyze or oxidize the compound. Consult with your institution's Environmental Health and Safety (EHS) department to establish a validated decontamination procedure.
Step 2: Waste Segregation and Collection
Proper segregation of waste is paramount. All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Segregation and Collection Guidelines
| Waste Type | Collection Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent environmental release and ensure proper handling by trained professionals. The label should clearly identify the contents as a potent compound.[6] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize handling of contaminated items and prevent accidental exposure. Do not overfill waste containers.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[6] |
| Aqueous Waste (from rinsing, etc.) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[6] |
Step 3: Final Disposal
All waste streams containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not attempt to dispose of this material through standard laboratory waste channels.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Experimental workflow for handling potent compounds.
Caption: Waste segregation and disposal pathway.
IV. Signaling Pathway of EP4 Receptor Antagonism
Understanding the mechanism of action of this compound underscores the importance of careful handling. As an EP4 receptor antagonist, it blocks the signaling pathway of prostaglandin E2 (PGE2), which is involved in inflammation, pain, and cancer progression.[7][8][9]
Caption: Simplified signaling pathway of EP4 receptor antagonism.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers and the environment from the potential hazards associated with this potent research compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
